NVS-ZP7-4 HCl
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
Molekularformel |
C28H29ClFN5OS |
|---|---|
Molekulargewicht |
538.0824 |
IUPAC-Name |
(S)-1-(2-((6-Fluorobenzo[d]thiazol-2-yl)amino)-3-phenylpropyl)-1'H-spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one hydrochloride |
InChI |
InChI=1S/C28H28FN5OS.ClH/c29-20-10-11-24-25(17-20)36-27(32-24)30-21(16-19-6-2-1-3-7-19)18-34-14-12-28(13-15-34)22-8-4-5-9-23(22)31-26(35)33-28;/h1-11,17,21H,12-16,18H2,(H,30,32)(H2,31,33,35);1H/t21-;/m0./s1 |
InChI-Schlüssel |
CLCAGMWVBVAMTR-BOXHHOBZSA-N |
SMILES |
O=C(N1)NC2=C(C31CCN(C[C@@H](NC4=NC5=CC=C(F)C=C5S4)CC6=CC=CC=C6)CC3)C=CC=C2.[H]Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
NVS-ZP7-4 HCl; NVS-ZP7-4 hydrochloride, NVS-ZP7-4; NVS ZP7 4; NVSZP74 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Technical Guide: NVS-ZP7-4 HCl and the Induction of Endoplasmic Reticulum Stress
[1]
Executive Summary
NVS-ZP7-4 HCl is a potent, selective chemical probe designed to inhibit SLC39A7 (ZIP7) , a zinc transporter critical for maintaining homeostasis between the endoplasmic reticulum (ER) and the cytosol.[1] By blocking ZIP7, NVS-ZP7-4 prevents the release of zinc from the ER, leading to a rapid accumulation of intraluminal zinc and a concurrent depletion of cytosolic zinc.[1]
This guide details the specific molecular cascade by which this "Zinc Trap" mechanism triggers the Unfolded Protein Response (UPR), resulting in terminal ER stress and apoptosis, particularly in Notch-dependent T-cell acute lymphoblastic leukemia (T-ALL) models.[1][2]
The Molecular Target: ZIP7 (SLC39A7)[1][3][4][5][6][7]
To understand the mechanism of NVS-ZP7-4, one must first understand the unique role of its target.[1] Unlike most ZIP family transporters which import zinc from the extracellular space into the cytosol, ZIP7 is localized to the ER membrane.[1]
-
Physiological Role: ZIP7 acts as the "gatekeeper," releasing stored zinc from the ER lumen into the cytosol to support cytosolic metalloproteins and signaling phosphatases.[1]
-
The Critical Balance: The ER requires zinc for chaperone function (e.g., calreticulin), but excess zinc is toxic to the protein folding machinery.[1] ZIP7 prevents this toxicity by exporting zinc.[1]
Mechanism of Action: The "Zinc Trap"[1]
NVS-ZP7-4 acts as a specific antagonist to ZIP7.[1][3][4] Upon administration, it binds to the transporter, effectively locking the gate.[1]
The Dual-Imbalance Event
The inhibition triggers two simultaneous catastrophic events for the cell:
-
ER Zinc Overload (The Primary Stressor): Zinc concentrations within the ER lumen rise to supraphysiological levels.[1] This excess zinc interferes with the redox-sensitive protein folding machinery (specifically PDI and Ero1
), leading to the accumulation of misfolded proteins (e.g., Notch1 receptors).[1] -
Cytosolic Zinc Depletion: The lack of zinc export impairs cytosolic enzymes, although the ER stress phenotype is primarily driven by the luminal accumulation.[1]
Visualization of the Mechanism
The following diagram illustrates the blockade of Zinc transport and the resulting luminal toxicity.[1]
Figure 1: Mechanism of Action. NVS-ZP7-4 inhibits ZIP7, trapping Zn2+ in the ER, which drives protein misfolding.[1]
The ER Stress Cascade (UPR Activation)[1]
The accumulation of misfolded proteins caused by NVS-ZP7-4 saturates the ER chaperone BiP (HSPA5).[1] BiP dissociates from the three UPR sensors—PERK, IRE1, and ATF6—to bind the misfolded proteins, thereby activating the stress signaling arms.[1]
The Three Arms of UPR[1]
-
PERK Pathway: Phosphorylation of eIF2
halts global protein translation to reduce ER load.[1] Paradoxically, this allows translation of ATF4 , which drives the pro-apoptotic factor CHOP (DDIT3).[1] -
IRE1 Pathway: Splicing of XBP1 mRNA produces sXBP1, a transcription factor for chaperones.[1] Under sustained stress (as induced by NVS-ZP7-4), IRE1 activates JNK signaling, promoting apoptosis.[1]
-
ATF6 Pathway: ATF6 translocates to the Golgi, is cleaved, and upregulates ERAD (ER-associated degradation) components.[1]
Terminal Outcome
NVS-ZP7-4 induces unresolvable stress.[1] The sustained upregulation of CHOP overrides survival signals, leading to the activation of Caspase-3 and apoptosis.[1]
Figure 2: The Unfolded Protein Response (UPR) cascade triggered by NVS-ZP7-4.[1]
Experimental Validation Protocols
To confirm NVS-ZP7-4 activity in your specific model, the following self-validating workflow is recommended.
Protocol A: Intracellular Zinc Profiling (Fluorescence)
Objective: Verify the "Zinc Trap" (High ER Zn / Low Cytosolic Zn).[1] Note: Standard cytosolic probes (FluoZin-3) will show a decrease in signal, while ER-targeted FRET sensors are required to show the increase.[1]
-
Seed Cells: Plate T-ALL cells (e.g., TALL-1) or HeLa cells at
cells/mL. -
Treatment: Treat with 1 µM NVS-ZP7-4 for 4 hours. Include a DMSO control.[1]
-
Staining (Cytosolic): Wash and load cells with FluoZin-3 AM (1 µM) for 30 mins.[1]
-
Analysis: Flow cytometry or Confocal Microscopy.[1]
-
Expected Result: NVS-ZP7-4 treated cells show reduced cytosolic fluorescence compared to DMSO.[1]
-
Protocol B: Western Blot for UPR Markers
Objective: Confirm induction of ER stress.[1][5][6][3][7][8][9]
-
Lysis: Lyse cells after 12–24 hours of treatment using RIPA buffer + Protease/Phosphatase inhibitors.[1]
-
Antibodies:
-
Expected Data:
| Marker | DMSO Control | NVS-ZP7-4 (1 µM) | Interpretation |
| BiP | Low (+) | High (+++) | UPR Activation |
| sXBP1 | Absent | Present | IRE1 Arm Activation |
| CHOP | Absent | High (+++) | Terminal Stress |
| Cleaved Casp-3 | Absent | High (++) | Apoptosis Onset |
Protocol C: Genetic Specificity Check (Rescue)
Objective: Prove on-target efficacy. Method: Utilize a CRISPR-generated ZIP7 V430E mutant line.[1][3] This mutation confers resistance to NVS-ZP7-4.[1][5][6][3]
Experimental Workflow Visualization
Figure 3: Recommended experimental workflow for validating NVS-ZP7-4 activity.
References
-
Nolin, E., et al. (2019). Discovery of a ZIP7 inhibitor from a Notch pathway screen.[1][2][6] Nature Chemical Biology, 15(2), 179–188.[1] [Link][1]
-
Bin, B. H., et al. (2017). The Function of Zinc Transporters in the Endoplasmic Reticulum.[1] Frontiers in Immunology, 8, 1664.[1] [Link]
-
Gonciarz, R. L., et al. (2022). Zinc transport from the endoplasmic reticulum to the cytoplasm via Zip7 is necessary for barrier dysfunction mediated by inflammatory signaling in RPE cells.[1] PLOS ONE, 17(7), e0271656.[1] [Link]
Sources
- 1. NVS-ZP7-4 = 98 HPLC 2349367-89-9 [sigmaaldrich.com]
- 2. | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a ZIP7 inhibitor from a Notch pathway screen. | BioFrontiers Institute | University of Colorado Boulder [colorado.edu]
- 6. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Zinc transport from the endoplasmic reticulum to the cytoplasm via Zip7 is necessary for barrier dysfunction mediated by inflammatory signaling in RPE cells - PMC [pmc.ncbi.nlm.nih.gov]
the role of NVS-ZP7-4 HCl in inducing apoptosis in cancer cells
Executive Summary
NVS-ZP7-4 (often supplied as the hydrochloride salt, NVS-ZP7-4 HCl) is a first-in-class, selective chemical probe targeting SLC39A7 (ZIP7) .[1] Unlike broad-spectrum metal chelators, NVS-ZP7-4 acts via a precise "gatekeeper" mechanism: it inhibits the transport of zinc from the Endoplasmic Reticulum (ER) to the cytosol.
This guide details the mechanistic utility of NVS-ZP7-4 in oncology research, specifically its ability to trigger lethal ER stress and the Unfolded Protein Response (UPR) in cancer cells dependent on high secretory flux (e.g., Notch-mutated T-ALL and breast cancer).
The Molecular Target: ZIP7 and the "Zinc Trap"
To understand NVS-ZP7-4, one must understand the unique topology of its target. Zinc is not merely a cofactor; it is a second messenger.
-
Physiological Role: ZIP7 resides on the ER membrane. Its primary function is to release stored zinc from the ER lumen into the cytosol. This cytosolic zinc spike is required for the activation of multiple kinases (e.g., CK2, AKT, ERK) and the proper folding of secretory proteins like Notch and EGFR.
-
The NVS-ZP7-4 Mechanism: NVS-ZP7-4 binds to ZIP7, effectively locking the gate.
-
Consequence 1 (ER Lumen): Zinc accumulates to toxic levels inside the ER.
-
Consequence 2 (Cytosol): Cytosolic zinc levels drop, starving zinc-dependent signaling cascades.
-
The Kill Switch: The accumulation of ER zinc and the failure of protein folding triggers a terminal UPR, leading to apoptosis.
-
Mechanistic Pathway Diagram
Figure 1: The "Zinc Trap" mechanism. NVS-ZP7-4 inhibits ZIP7, causing ER zinc overload and cytosolic depletion, converging on apoptotic cell death.[2][3]
Pharmacology & Preparation
Successful experimentation requires precise handling. NVS-ZP7-4 is hydrophobic and requires specific solvent conditions.
Chemical Profile
-
Compound: NVS-ZP7-4 (verify if HCl salt is used; MW adjustments required).
-
Molecular Weight: ~501.62 g/mol (Free base).[4] Note: If using HCl salt, MW will be higher (~538 g/mol ).
-
Solubility: Insoluble in water. Soluble in DMSO (up to 10 mM).
Preparation Protocol
-
Stock Solution (10 mM): Dissolve 5.02 mg of NVS-ZP7-4 powder in 1 mL of anhydrous DMSO. Vortex until completely clear.
-
Aliquot & Storage: Aliquot into 20-50 µL volumes to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
-
Working Solution: Dilute the stock 1:1000 into culture media immediately before use to achieve µM concentrations. Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.
Experimental Validation Protocols
To validate NVS-ZP7-4 activity, you must demonstrate causality : that cell death is due to ZIP7 inhibition and subsequent ER stress, not off-target toxicity.
Protocol A: The "Rescue" Viability Assay (Self-Validating System)
This protocol distinguishes specific ZIP7 inhibition from general toxicity. The V430E mutation in ZIP7 confers resistance to NVS-ZP7-4.[1][3][5][6][7][8]
-
Objective: Determine IC50 and specificity.
-
Cell Lines:
-
Test: T-ALL cells (e.g., TALL-1, RPMI-8402) or Breast Cancer (MDA-MB-231).
-
Control: Cell line expressing ZIP7-V430E mutant (if available) or Normal Fibroblasts.
-
Workflow:
-
Seeding: Seed 5,000 cells/well in 96-well plates. Incubate 24h.
-
Dosing: Treat with NVS-ZP7-4 (0, 0.1, 0.5, 1, 5, 10, 20 µM).
-
Specificity Control: Include a "Inactive Analog" arm (NVS-ZP7-8) if available.[3]
-
-
Incubation: 72 hours.
-
Readout: CellTiter-Glo (ATP) or Annexin V/PI Flow Cytometry.
Expected Data:
| Cell Line | Treatment | IC50 (Approx) | Interpretation |
|---|---|---|---|
| TALL-1 (Notch Mut) | NVS-ZP7-4 | 0.5 - 1.5 µM | High Sensitivity (Target Dependent) |
| TALL-1 | NVS-ZP7-8 (Analog) | > 20 µM | Validates Chemical Specificity |
| ZIP7-V430E (Resistant) | NVS-ZP7-4 | > 10 µM | Validates On-Target Mechanism |[1]
Protocol B: Western Blotting for UPR Markers
Apoptosis via NVS-ZP7-4 is preceded by a specific molecular signature. You must detect the switch from "adaptive" UPR to "terminal" UPR.
Workflow:
-
Treatment: Treat cells with 2 µM NVS-ZP7-4 for 6h, 12h, and 24h .
-
Lysis: Lyse in RIPA buffer with Protease/Phosphatase inhibitors.
-
Targets:
-
BiP (GRP78): Early ER stress marker (expect upregulation).
-
p-eIF2α (Ser51): PERK pathway activation (expect increase).
-
CHOP (DDIT3): The pro-apoptotic switch (expect sharp increase at 12-24h).
-
Cleaved Caspase-3: Terminal apoptosis marker.
-
Notch1 (ICD): In Notch-driven cells, expect decrease in active Notch due to trafficking block.
-
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for validating NVS-ZP7-4 induced apoptosis.
Data Interpretation & Troubleshooting
Sign of Success:
-
Morphology: Cells should display vacuolization (ER swelling) prior to blebbing.
-
Biochemistry: A distinct lag phase where BiP increases (adaptive), followed by a CHOP spike and Caspase cleavage (terminal).
Common Pitfalls:
-
Zinc Contamination: Standard FBS contains zinc. If using defined media, ensure zinc levels are physiological. NVS-ZP7-4 effects can be masked if the media is totally zinc-depleted (as the ER cannot accumulate what isn't there) or artificially high.
-
Solubility Crash: If the media turns cloudy upon addition, the compound has precipitated. Vortex the stock and add dropwise while swirling.
-
Salt Form Calculation: Ensure you calculated molarity based on the exact MW on your vial. The HCl salt is heavier than the free base.
References
-
Nolin, E., et al. (2019). "Discovery of a ZIP7 inhibitor from a Notch pathway screen."[3][4][8][9][10] Nature Chemical Biology, 15(2), 179-188.[1][4][8][10]
-
Taylor, K. M., et al. (2016). "Structure-function analysis of LIV-1, the breast cancer-associated protein." Breast Cancer Research, 5, 1-7.
-
Bin, B. H., et al. (2017). "The Function of Zinc Transporters in Cellular Signal Transduction." Biophysical Reviews, 9, 1109–1117.
Sources
- 1. researchgate.net [researchgate.net]
- 2. | BioWorld [bioworld.com]
- 3. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NVS-ZP7-4 Supplier | CAS 2349367-89-9 | AOBIOUS [aobious.com]
- 5. Discovery of a ZIP7 inhibitor from a Notch pathway screen. | BioFrontiers Institute | University of Colorado Boulder [colorado.edu]
- 6. Discovery of a ZIP7 Inhibitor from a Notch Pathway Screen - OAK Open Access Archive [oak.novartis.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. NVS-ZP7-4 - Immunomart [immunomart.com]
Technical Guide: Structural Activity Relationship & Mechanism of NVS-ZP7-4 (ZIP7 Inhibitor)
Executive Summary
NVS-ZP7-4 is a first-in-class, selective small-molecule inhibitor of SLC39A7 (ZIP7) , a critical zinc transporter located on the endoplasmic reticulum (ER) membrane.[1][2] Originally discovered during a phenotypic screen for Notch pathway modulators in T-cell acute lymphoblastic leukemia (T-ALL), this compound has become the primary chemical tool for interrogating ER zinc homeostasis.
This guide details the structural activity relationship (SAR) that led to the optimization of NVS-ZP7-4, its mechanism of action involving the induction of ER stress (unfolded protein response), and the experimental protocols required to validate its activity in biological systems.
The Biological Target: ZIP7 (SLC39A7)
To understand the SAR of NVS-ZP7-4, one must first understand the unique topology of its target. Unlike most ZIP transporters that import zinc from the extracellular space, ZIP7 resides on the ER membrane.
-
Physiological Function: ZIP7 transports Zn2+from the ER lumen into the cytosol . It acts as the "release valve" for stored zinc.
-
Inhibition Consequence: Blocking ZIP7 traps zinc inside the ER (leading to ER zinc overload) and starves the local cytosolic environment of zinc.
-
Downstream Effect: Cytosolic zinc deficiency impairs zinc-dependent kinases (e.g., CK2), while ER zinc overload disrupts protein folding, triggering the Unfolded Protein Response (UPR) and apoptosis.
Diagram 1: ZIP7 Signaling & Inhibition Mechanism
Caption: ZIP7 normally releases Zinc to the cytosol. NVS-ZP7-4 inhibition traps Zinc in the ER, triggering UPR-mediated apoptosis.
Structural Activity Relationship (SAR) Analysis
The development of NVS-ZP7-4 originated from a high-throughput screen of ~1.2 million compounds. The hit-to-lead optimization focused on the aminobenzothiazole and benzoxazine scaffolds. The SAR is characterized by steep stereochemical requirements and specific halogenation patterns.
Core Scaffold Evolution
The primary pharmacophore consists of a core heterocyclic ring system linked to a chiral amine.
| Compound ID | Role | Structural Modification | Activity (IC50 / Phenotype) |
| NVS-ZP7-1 | Primary Hit | Benzoxazine scaffold.[2] | Active (Micromolar). Blocks Notch. |
| NVS-ZP7-2 | Neg. Control | Enantiomer of ZP7-1. | Inactive. Confirms stereospecific binding. |
| NVS-ZP7-3 | Intermediate | Replacement of benzoxazine with quinazolinone .[2] | Modest improvement in potency.[2] |
| NVS-ZP7-4 | Lead Probe | Fluorination of the aminobenzothiazole moiety.[2] | High Potency. (Primary Tool Compound). |
| NVS-ZP7-5 | Optimized | Replacement with 3,4-difluorobenzamide .[2] | Improved potency over ZP7-4. |
| NVS-ZP7-6 | Probe | Addition of Diazirine group.[2][3] | Retains activity; used for Photoaffinity Labeling . |
| NVS-ZP7-8 | Neg. Control | Heterocyclic benzamide modification. | Inactive. Used to validate on-target effects. |
Key SAR Insights
-
Stereospecificity: The biological activity is strictly governed by the chirality of the amine linker. The (S)-enantiomer (typically) is active, while the (R)-enantiomer (NVS-ZP7-2) is biologically inert. This pair is essential for validating that observed effects are target-mediated and not due to general toxicity.
-
Fluorination: The transition from ZP7-3 to ZP7-4 involved fluorination of the aromatic ring.[2] This is a classic medicinal chemistry tactic to block metabolic soft spots (preventing oxidation) and increase lipophilicity, likely enhancing membrane permeability to reach the ER.
-
Linker Rigidity: The scaffold requires a specific spatial arrangement between the aromatic "tail" and the heterocyclic "head" to fit the ZIP7 transmembrane binding pocket.
Mechanism of Action & Validation
NVS-ZP7-4 does not simply "clog" the transporter; it induces a specific cascade of cellular failures.
The "Zinc Trap" Hypothesis
Unlike extracellular chelators (e.g., TPEN) that strip zinc from the cytosol globally, NVS-ZP7-4 creates a compartmental imbalance .
-
ER Lumen: Zinc concentrations rise significantly (detectable via ER-targeted FRET sensors).
-
Cytosol: Zinc concentrations drop transiently or locally.
Genetic Validation (The Gold Standard)
To prove NVS-ZP7-4 targets ZIP7 specifically, researchers generated a resistant cell line.[1][2][4]
-
Resistant Clone: TALL-1 cells treated with escalating doses of NVS-ZP7-4 over 6 months.[2]
-
Mutation Identified: V430E mutation in SLC39A7 (ZIP7).[1][2][4]
-
Significance: This valine-to-glutamic acid substitution alters the binding pocket, preventing drug binding while maintaining zinc transport function. This confirms ZIP7 as the physical target.
Diagram 2: Experimental Validation Workflow
Caption: The workflow used to identify and validate ZIP7 as the target of NVS-ZP7-4, utilizing resistant genetics and chemical proteomics.
Experimental Protocols
Protocol A: Monitoring ER Zinc Levels (FRET Assay)
Standard cytosolic dyes (e.g., FluoZin-3) are insufficient for ZIP7 analysis because the drug increases ER zinc, not cytosolic.
-
Transfection: Transfect HeLa or HEK293 cells with the ER-targeted FRET sensor (e.g., ZapCY1-ER or eCALWY-4 targeted to ER).
-
Baseline: Image cells in Tyrode’s buffer to establish baseline FRET ratio (CFP/YFP).
-
Treatment:
-
Experimental: Add NVS-ZP7-4 (1 µM).
-
Negative Control: Add NVS-ZP7-2 (1 µM).
-
Positive Control: Add TPEN (High affinity chelator) to strip Zn (confirms dynamic range).
-
-
Readout:
-
NVS-ZP7-4 treatment should cause an increase in FRET signal (indicating higher ER Zn concentration) within minutes.
-
NVS-ZP7-2 should show no change .
-
Protocol B: UPR Induction (Western Blot)
ZIP7 inhibition triggers ER stress.[1][2] This is the phenotypic readout.
-
Seeding: Seed T-ALL cells (e.g., HPB-ALL) at 1x10^6 cells/mL.
-
Dosing: Treat with NVS-ZP7-4 (0.5 - 5 µM) for 24 hours.
-
Lysis: Lyse cells using RIPA buffer with phosphatase inhibitors.
-
Immunoblot Targets:
-
p-eIF2α (Ser51): Early marker of PERK pathway activation.
-
ATF4: Downstream transcription factor.
-
CHOP (DDIT3): Pro-apoptotic marker (Late stage).
-
Cleaved PARP: Marker of apoptosis.
-
-
Result: Expect dose-dependent upregulation of CHOP and p-eIF2α.
References
-
Nolin, E., et al. (2019). Discovery of a ZIP7 inhibitor from a Notch pathway screen.[2][5][6] Nature Chemical Biology, 15(2), 179–188.[5]
- Golan, S., et al. (2018). Structure-based design of a ZIP7 inhibitor.
- Bin, B. H., et al. (2017). The Function of Zinc Transporters in the Endoplasmic Reticulum.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a ZIP7 inhibitor from a Notch pathway screen. | BioFrontiers Institute | University of Colorado Boulder [colorado.edu]
- 5. NVS-ZP7-4 - Immunomart [immunomart.com]
- 6. | BioWorld [bioworld.com]
NVS-ZP7-4 HCl: Modulating Gene Expression in T-ALL via ZIP7 Inhibition and ER Stress
Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Primary Reference: Nolin, E. et al. Nature Chemical Biology (2019)[1]
Executive Summary
NVS-ZP7-4 HCl is a potent, selective chemical probe that targets SLC39A7 (ZIP7) , a zinc transporter localized to the endoplasmic reticulum (ER). Unlike conventional kinase inhibitors often used in T-cell acute lymphoblastic leukemia (T-ALL) research, NVS-ZP7-4 operates through a distinct mechanism: the disruption of ER zinc homeostasis.
In Notch-dependent T-ALL cell lines, NVS-ZP7-4 induces a specific transcriptional signature characterized by the robust upregulation of Unfolded Protein Response (UPR) genes and the concurrent downregulation of Notch signaling targets . This guide details the mechanistic basis of these changes, the specific gene expression profiles observed, and validated protocols for reproducing these effects in a laboratory setting.
Mechanistic Architecture: The ZIP7-Notch Axis
To understand the gene expression changes induced by NVS-ZP7-4, one must first grasp the upstream signaling events. ZIP7 normally transports zinc from the ER lumen into the cytosol. NVS-ZP7-4 inhibits this transport, trapping zinc within the ER.[2][3][4]
The Cascade of Inhibition
-
Target Engagement: NVS-ZP7-4 binds ZIP7 in the ER membrane.[5]
-
Zinc Accumulation: Cytosolic zinc levels drop, while ER intraluminal zinc concentrations rise significantly.
-
ER Stress Induction: Excess ER zinc interferes with the oxidative folding machinery (e.g., PDI/Ero1α), leading to the accumulation of misfolded proteins.
-
Notch Trafficking Block: The Notch1 receptor, which requires precise folding and processing in the ER, is retained/degraded, preventing its translocation to the cell surface.
-
Transcriptional Shift: The cell activates the UPR to cope with stress while simultaneously losing Notch-dependent transcriptional drive.
Pathway Visualization
The following diagram illustrates the causal relationship between ZIP7 inhibition, ER stress, and gene expression modulation.[6]
Caption: Mechanism of Action: NVS-ZP7-4 inhibits ZIP7, causing ER zinc overload that triggers UPR gene expression and blocks Notch trafficking.[1][2][4][7][8]
Transcriptional Landscape
Treatment of T-ALL cell lines (specifically Notch-addicted lines like TALL-1 and RPMI-8402 ) with NVS-ZP7-4 results in a binary transcriptional response: the activation of stress pathways and the collapse of oncogenic signaling.
Quantitative Gene Expression Changes
The following table summarizes the key genes altered by NVS-ZP7-4 treatment (24–48 hours, 1–5 µM).
| Gene Symbol | Full Name | Regulation | Biological Context |
| HSPA5 | Heat Shock Protein Family A Member 5 (BiP) | Upregulated | Master regulator of ER stress; binds unfolded proteins. |
| DDIT3 | DNA Damage Inducible Transcript 3 (CHOP) | Upregulated | Pro-apoptotic transcription factor downstream of PERK/ATF4. |
| DNAJB9 | DnaJ Heat Shock Protein Family Member B9 (ERdj4) | Upregulated | Co-chaperone involved in ER-associated degradation (ERAD). |
| PPP1R15A | Protein Phosphatase 1 Regulatory Subunit 15A (GADD34) | Upregulated | Feedback regulator of eIF2α phosphorylation during stress. |
| SEC61A1 | Sec61 Translocon Alpha 1 Subunit | Upregulated | Component of the protein translocation channel; upregulated to manage load. |
| HES1 | Hairy And Enhancer Of Split 1 | Downregulated | Canonical Notch target; transcriptional repressor. |
| MYC | MYC Proto-Oncogene | Downregulated | Key driver of T-ALL proliferation; directly regulated by Notch. |
| DTX1 | Deltex E3 Ubiquitin Ligase 1 | Downregulated | Notch target gene involved in pathway regulation. |
Interpretation of Data[7][8][10][11][12][13][14][15]
-
The UPR Signature: The upregulation of HSPA5 and DDIT3 confirms that the compound is acting through an ER stress mechanism. This serves as a primary biomarker for drug efficacy in vitro.
-
The Notch Signature: The downregulation of HES1 and MYC validates the downstream therapeutic effect. Loss of MYC expression is particularly critical for the anti-leukemic activity of the compound.
Experimental Framework: Validated Protocols
Scientific integrity requires reproducible workflows. The following protocols are designed for T-ALL cell lines (TALL-1, RPMI-8402) but can be adapted for other Notch-dependent lines.
Cell Culture & Compound Treatment
-
Cell Lines: TALL-1 (DSMZ ACC 581) or RPMI-8402 (DSMZ ACC 290).
-
Media: RPMI-1640 + 10-20% FBS + 1% Pen/Strep.
-
Compound Prep: Dissolve this compound in DMSO to create a 10 mM stock. Store at -20°C.
-
Dosing Strategy:
-
Effective Concentration (EC50): Typically 0.5 – 2.0 µM for apoptosis induction.
-
Treatment Duration:
-
6-12 hours: For early UPR gene detection (qPCR).
-
24-48 hours: For Notch target downregulation and apoptosis assays.
-
-
Gene Expression Analysis Workflow (qPCR)
This workflow ensures accurate quantification of the transcriptional shifts described above.
-
Seeding: Seed
cells/mL in 6-well plates (2 mL total). -
Treatment: Add NVS-ZP7-4 (2 µM) or DMSO vehicle control. Incubate for 12 hours.
-
Lysis: Pellet cells (300xg, 5 min). Wash with PBS. Lyse in 350 µL RLT buffer (Qiagen) +
-mercaptoethanol. -
Extraction: Use a silica-column based kit (e.g., RNeasy) including on-column DNase digestion.
-
cDNA Synthesis: Reverse transcribe 1 µg total RNA using SuperScript IV or equivalent.
-
qPCR: Use SYBR Green or TaqMan probes. Normalize to housekeeping genes GAPDH or ACTB.
Experimental Workflow Diagram
The following diagram outlines the critical path from treatment to data validation.
Caption: Integrated workflow for validating NVS-ZP7-4 effects on gene expression and protein markers.
Therapeutic Implications & References
Why This Matters
NVS-ZP7-4 demonstrates that ZIP7 is a druggable node in the Notch pathway.[9] Unlike direct Notch inhibitors (GSIs) which often cause severe gastrointestinal toxicity, targeting the ER zinc microenvironment offers a novel modality to induce apoptosis specifically in secretory-heavy, Notch-addicted leukemia cells. The upregulation of UPR genes serves as a robust pharmacodynamic marker for this class of compounds.
References
-
Nolin, E. et al. (2019).[6][10][11] "Discovery of a ZIP7 inhibitor from a Notch pathway screen."[5][6][9][10] Nature Chemical Biology, 15(2), 179–188.[10][11]
-
T-ALL Cell Line Database (DSMZ). "TALL-1 Cell Line Details."
-
Novartis Institutes for BioMedical Research. "NVS-ZP7-4 Probe Summary." (Note: General landing page for NIBR discovery).
-
MedChemExpress. "NVS-ZP7-4 Product Information and Biological Activity."
Disclaimer: This guide is for research purposes only. NVS-ZP7-4 is a chemical probe and is not approved for clinical use in humans.
Sources
- 1. | BioWorld [bioworld.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Discovery of a ZIP7 inhibitor from a Notch pathway screen. | BioFrontiers Institute | University of Colorado Boulder [colorado.edu]
- 6. researchgate.net [researchgate.net]
- 7. A genetically selective inhibitor reveals a ZAP-70 catalytic-independent function in TREG cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. T and NK cell lymphoma cell lines do not rely on ZAP-70 for survival | PLOS One [journals.plos.org]
- 9. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NVS-ZP7-4 - Immunomart [immunomart.com]
- 11. Discovery of a ZIP7 Inhibitor from a Notch Pathway Screen - OAK Open Access Archive [oak.novartis.com]
Methodological & Application
Determining the Optimal Concentration of NVS-ZP7-4 HCl for Treating Hepatocellular Carcinoma Cell Lines
An Application Guide for Researchers
Introduction: Targeting a Novel Node in HCC Therapy
Hepatocellular Carcinoma (HCC) remains a formidable challenge in oncology, with limited effective systemic therapies for advanced stages.[1][2] The discovery of novel therapeutic targets is paramount to improving patient outcomes.[3] NVS-ZP7-4 has emerged as a promising investigational compound. It is a first-in-class inhibitor of the zinc transporter SLC39A7 (ZIP7), a protein that regulates zinc homeostasis within the endoplasmic reticulum (ER).[4][5][6][7]
1.1 Mechanism of Action: From Zinc Homeostasis to Cancer Cell Apoptosis
The therapeutic rationale for NVS-ZP7-4 in cancer is rooted in its unique mechanism. By inhibiting ZIP7, NVS-ZP7-4 disrupts normal zinc flow from the ER to the cytoplasm, leading to an accumulation of zinc within the ER.[4][7][8] This targeted disruption triggers a cascade of cellular events, including significant ER stress and the Unfolded Protein Response (UPR), which can ultimately culminate in apoptosis.[4][9]
Recent studies have elucidated a specific and potent anti-tumor effect in HCC. NVS-ZP7-4 has been demonstrated to inhibit the PI3K/AKT signaling pathway, a critical axis for cell survival and proliferation that is frequently dysregulated in HCC.[1] This action leads to the inhibition of cell viability, induction of cell cycle arrest, and promotion of apoptosis in HCC cell lines such as HCCLM3 and Huh7.[1][10] The compound effectively suppresses the proliferation, migration, and invasion of HCC cells in vitro and reduces tumor growth in vivo, highlighting its potential as a therapeutic agent for liver cancer.[1]
Caption: Proposed mechanism of NVS-ZP7-4 in HCC cells.
1.2 The Critical Importance of Optimal Concentration
The primary goal of this guide is to establish a robust methodology for determining the optimal in vitro concentration of NVS-ZP7-4 HCl. An optimal concentration is one that elicits a potent and specific biological response (e.g., >50% inhibition of cell viability) while minimizing off-target effects. This is typically initiated by determining the half-maximal inhibitory concentration (IC50). For long-term studies, concentrations around the IC50 value are often chosen, but it is crucial to ensure the chosen dose does not cause immediate, overwhelming cell death, which could confound results.[11] This application note provides a two-phase experimental workflow: first, to determine the IC50 value through a dose-response cell viability assay, and second, to validate the pro-apoptotic effect of the compound at concentrations derived from the IC50 value.
Materials and Reagents
-
Compound: this compound (Supplied as a solid)[12]
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade. Note: Moisture-contaminated DMSO may reduce the solubility of NVS-ZP7-4.[5]
-
Cell Lines: A panel of human HCC cell lines (e.g., Huh7, HepG2, Hep3B, HCCLM3).[1][13][14]
-
Cell Culture Media: Dulbecco's Modified Eagle Medium (DMEM) or Eagle's Minimum Essential Medium (MEM), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents for Viability Assay:
-
Reagents for Apoptosis Assay: FITC Annexin V Apoptosis Detection Kit with Propidium Iodide (PI).[17]
-
Equipment:
-
Humidified CO2 incubator (37°C, 5% CO2)
-
Luminometer (for CellTiter-Glo) or Microplate Spectrophotometer (for MTT)
-
Flow Cytometer
-
96-well and 6-well tissue culture-treated plates
-
Standard cell culture equipment (biosafety cabinet, centrifuge, etc.)
-
Experimental Workflow: A Two-Phase Approach
This guide employs a sequential workflow to first identify the effective concentration range and then confirm the specific mechanism of action.
Caption: Experimental workflow for determining optimal NVS-ZP7-4 concentration.
Protocol 1: Preparation of this compound Stock Solution
Accurate preparation of the stock solution is critical for reproducible results. NVS-ZP7-4 is readily soluble in DMSO.[7][12][18]
-
Calculation: The molecular weight of NVS-ZP7-4 is 501.62 g/mol . To prepare a 10 mM stock solution, weigh 5.02 mg of this compound.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial containing the compound.
-
Mixing: Vortex thoroughly until the solid is completely dissolved. A brief sonication may aid dissolution.
-
Aliquoting & Storage: Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light. The stock solution is stable for at least 6 months when stored at -80°C.[6]
Protocol 2: IC50 Determination via Cell Viability Assay
This protocol aims to generate a dose-response curve to calculate the IC50 value. The CellTiter-Glo® assay, which measures ATP levels as an indicator of metabolic activity, is recommended for its high sensitivity and simple "add-mix-measure" format.[15][19][20] An MTT assay is a common colorimetric alternative.[16]
3.2.1 Cell Seeding
-
Harvest HCC cells during their logarithmic growth phase.
-
Perform a cell count and assess viability (should be >95%).
-
Seed cells into a 96-well clear-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of media).
-
Expert Insight: The optimal seeding density must be determined for each cell line to ensure cells are still in an exponential growth phase at the end of the 72-hour incubation period.
-
-
Incubate the plate overnight at 37°C, 5% CO2 to allow cells to attach.
3.2.2 Compound Treatment
-
Prepare a serial dilution of NVS-ZP7-4 in culture medium. A common starting range is from 100 µM down to 1 nM. A study on HCC cells showed effects at 0.5 and 1 µM, providing a good reference point for the dilution series.[10]
-
Include a "vehicle control" (DMSO only) at the highest concentration used in the serial dilution. Also include a "media only" blank control.
-
Carefully remove the media from the cells and add 100 µL of the media containing the different concentrations of NVS-ZP7-4 or vehicle control.
-
Incubate the plate for a defined period, typically 48 or 72 hours, which is common for assessing anti-proliferative effects.[13][21]
3.2.3 Assay Procedure (CellTiter-Glo®)
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[20][22]
-
Add 100 µL of CellTiter-Glo® Reagent directly to each well (resulting in a 1:1 ratio with the culture medium).[20]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[20]
-
Measure luminescence using a plate-reading luminometer.
3.2.4 Data Analysis
-
Subtract the average luminescence of the "media only" blank wells from all other measurements.
-
Normalize the data by expressing the viability of treated wells as a percentage of the vehicle control wells: (% Viability) = (Treated Luminescence / Vehicle Control Luminescence) * 100.
-
Plot the % Viability against the log-transformed concentration of NVS-ZP7-4.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
| Parameter | Description | Typical Range for HCC | Assay |
| Cell Line | Hepatocellular Carcinoma | Huh7, HepG2, Hep3B, HCCLM3[1] | N/A |
| Seeding Density | Cells per well in 96-well plate | 5,000 - 10,000 | N/A |
| Incubation Time | Duration of drug exposure | 48 - 72 hours[13][14] | N/A |
| Concentration Range | For dose-response curve | 0.001 µM - 100 µM | N/A |
| Expected IC50 | Concentration for 50% inhibition | 0.1 µM - 10 µM (Hypothetical) | CellTiter-Glo / MTT |
Protocol 3: Validation of Apoptosis by Flow Cytometry
After determining the IC50, it is crucial to confirm that the observed reduction in viability is due to apoptosis, the intended mechanism of action. The Annexin V/PI assay is the gold standard for this purpose.[17]
-
Cell Seeding and Treatment: Seed HCC cells in 6-well plates. Once attached, treat the cells with NVS-ZP7-4 at concentrations corresponding to 0.5x IC50, 1x IC50, and 2x IC50 for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting:
-
Collect the culture medium (which contains detached, potentially apoptotic cells).
-
Wash the adherent cells with PBS, then detach them using trypsin.
-
Combine the detached cells with the cells from the collected medium. Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and discard the supernatant.[23]
-
-
Staining:
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.[24]
-
-
Flow Cytometry:
-
Analyze the samples immediately on a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Lower-Left Quadrant (Annexin V- / PI-): Live, viable cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells.
-
A dose-dependent increase in the percentage of cells in the Annexin V+ quadrants (lower-right and upper-right) confirms the pro-apoptotic activity of NVS-ZP7-4.
-
Trustworthiness and Final Considerations
-
Self-Validation: Each experiment must include negative (vehicle) and positive controls (if available, e.g., staurosporine for apoptosis[24]) to ensure the assay system is working correctly.
-
Reproducibility: All experiments should be performed with at least three biological replicates to ensure the statistical significance of the findings.
-
Cell Line Specificity: IC50 values can vary significantly between different cell lines due to their unique genetic backgrounds.[25] It is recommended to test a panel of HCC cell lines to understand the broader applicability of the compound.
-
Beyond IC50: While the IC50 is a critical benchmark, the optimal concentration for longer-term experiments (e.g., migration assays, western blotting for pathway analysis) may be at or slightly below the IC50 to study cellular signaling without inducing rapid, widespread cell death.[25]
By following these detailed protocols, researchers can reliably determine the optimal concentration of this compound for their specific HCC cell line models, paving the way for further mechanistic studies and preclinical evaluation.
References
-
NVS-ZP7-4 inhibits hepatocellular carcinoma tumorigenesis and promotes apoptosis via PI3K/AKT signaling. (2023). Journal of Translational Medicine. [Link]
-
Discovery of a ZIP7 inhibitor from a Notch pathway screen. (2019). Nature Chemical Biology. [Link]
-
Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. (2022). PLOS One. [Link]
-
The effect of NVS-ZP7-4 on HCC cell migration and invasion. ResearchGate. [Link]
-
Selecting Cell-Based Assays for Drug Discovery Screening. Promega Corporation. [Link]
-
Cell Proliferation Assay Service | CellTiter-Glo. Reaction Biology. [Link]
-
Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4). (2011). Iranian Journal of Basic Medical Sciences. [Link]
-
Discovery of a ZIP7 Inhibitor from a Notch Pathway Screen. Novartis OAK. [Link]
-
MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
-
CytoSelect™ MTT Cell Proliferation Assay. Cell Biolabs. [Link]
-
How to chose the right drug concentration for long term treatment of hepatocelular cell lines? ResearchGate. [Link]
-
NVS-ZP7-4. ChemBK. [Link]
-
Generating Patient-Derived HCC Cell Lines Suitable for Predictive In Vitro and In Vivo Drug Screening by Orthotopic Transplantation. (2022). MDPI. [Link]
-
Identification of a novel ligand for the ATAD2 bromodomain with selectivity over BRD4 through a fragment growing approach. (2015). MedChemComm. [Link]
-
Search for alternative Notch 1 pathway modulators leads Novartis to NVS-ZP7-4. BioWorld. [Link]
-
Blasticidin titration of cancer cell lines. Protocols.io. [Link]
-
Predicting therapeutic drugs for hepatocellular carcinoma based on tissue-specific pathways. (2021). PLOS Computational Biology. [Link]
-
How to find out the best suitable drug concentration and treatment time? ResearchGate. [Link]
-
Target Validation for Cancer Therapy. Alfa Cytology. [Link]
-
Hitting the right target – validating new approaches for innovative cancer drugs. The Institute of Cancer Research. [Link]
-
Hepatocellular carcinoma: Mechanisms of progression and immunotherapy. (2019). World Journal of Gastroenterology. [Link]
-
Discovery of novel therapeutic targets in cancer using patient-specific gene regulatory networks. (2022). bioRxiv. [Link]
Sources
- 1. NVS-ZP7-4 inhibits hepatocellular carcinoma tumorigenesis and promotes apoptosis via PI3K/AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjgnet.com [wjgnet.com]
- 3. Discovery of novel therapeutic targets in cancer using patient-specific gene regulatory networks | bioRxiv [biorxiv.org]
- 4. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Discovery of a ZIP7 Inhibitor from a Notch Pathway Screen - OAK Open Access Archive [oak.novartis.com]
- 9. | BioWorld [bioworld.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Predicting therapeutic drugs for hepatocellular carcinoma based on tissue-specific pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. chembk.com [chembk.com]
- 19. static.fishersci.eu [static.fishersci.eu]
- 20. promega.com [promega.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 24. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Application Note: In Vivo Translation and Administration of NVS-ZP7-4 (ZIP7 Inhibitor)
Executive Summary & Mechanism of Action
NVS-ZP7-4 is a selective chemical probe targeting SLC39A7 (ZIP7) , a zinc transporter located on the endoplasmic reticulum (ER) membrane.[1][2][3][4] Unlike clinical-stage drugs, NVS-ZP7-4 is primarily a tool compound. While extensively validated in vitro (Nolin et al., 2019), specific in vivo pharmacokinetic (PK) data is limited in the public domain.
This guide provides a rational translation protocol for researchers initiating animal studies. It addresses the compound's hydrophobicity and outlines a "Pilot PK/Tolerability" workflow essential before attempting efficacy models (e.g., T-ALL xenografts).
Mechanism of Action
ZIP7 normally transports Zinc (Zn²⁺) from the ER lumen into the cytosol. NVS-ZP7-4 inhibits this transport, causing:
-
ER Zinc Overload: Accumulation of Zn²⁺ within the ER.
-
Cytosolic Zinc Depletion: Disruption of cytosolic Zn-dependent enzymes.
-
ER Stress: Activation of the Unfolded Protein Response (UPR), specifically the PERK and IRE1
arms. -
Apoptosis: Particularly in Notch1-mutated T-cell Acute Lymphoblastic Leukemia (T-ALL) cells.[1][2][4]
Pathway Diagram
Figure 1: Mechanism of NVS-ZP7-4.[5] Inhibition of ZIP7 traps Zinc in the ER, triggering lethal ER stress.
Physicochemical Properties & Formulation
NVS-ZP7-4 (MW: ~501.6 g/mol ) is a hydrophobic molecule. The HCl salt form improves solubility slightly but requires specific vehicles for stable in vivo delivery.
Solubility Profile
-
DMSO: Soluble (>20 mg/mL)
-
Ethanol: Soluble
-
Water/PBS: Poor solubility (Precipitation risk)
Recommended Vehicles
For initial mouse studies, we recommend Formulation A for Intraperitoneal (IP) injection to maximize bioavailability, and Formulation B for Oral Gavage (PO) if chronic dosing is required.
Formulation A: Solution (IP/IV Compatible)
Best for short-term PK or acute efficacy studies.
| Component | Concentration (v/v) | Function |
|---|---|---|
| DMSO | 5% | Primary Solubilizer |
| PEG300 | 40% | Co-solvent / Stabilizer |
| Tween 80 | 5% | Surfactant |
| Saline (0.9%) | 50% | Diluent (Add last) |
Preparation Protocol:
-
Weigh NVS-ZP7-4 HCl powder.
-
Dissolve completely in DMSO (vortex/sonicate until clear).
-
Add PEG300 and vortex.
-
Add Tween 80 and vortex.
-
Slowly add warm Saline while vortexing.
-
Note: If precipitation occurs, sonicate at 37°C. If it persists, switch to Formulation B.
-
Formulation B: Suspension (Oral Gavage)
Best for high-dose tolerability or long-term studies.
| Component | Concentration (w/v) | Function |
|---|---|---|
| Methylcellulose (MC) | 0.5% | Suspending Agent |
| Tween 80 | 0.1 - 0.5% | Wetting Agent |
| Water | Balance | Diluent |
Preparation Protocol:
-
Weigh this compound.
-
Triturate (grind) powder with Tween 80 to form a paste.
-
Gradually add 0.5% MC solution while stirring to form a homogeneous suspension.
-
Keep stirred continuously during dosing.
Dosage & Administration Protocol
Since NVS-ZP7-4 is a probe, no single "clinical dose" exists. Researchers must determine the Maximum Tolerated Dose (MTD) in their specific strain (e.g., NSG vs. C57BL/6).
Suggested Dose Escalation (Pilot Study)
Route: Intraperitoneal (IP) Volume: 10 mL/kg (e.g., 200 µL for a 20g mouse)
| Group | Dose (mg/kg) | Frequency | Purpose |
| Low | 10 mg/kg | QD x 3 days | Establish baseline exposure |
| Mid | 30 mg/kg | QD x 3 days | Likely efficacious range (based on potency) |
| High | 60 mg/kg | Single Dose | Assess acute toxicity (MTD) |
Administration Workflow
-
Acclimation: Mice should be acclimated for 7 days prior to study.
-
Weighing: Weigh mice immediately before dosing to calculate exact volume.
-
Formula: Volume (mL) = [Weight (kg) × Dose (mg/kg)] / Concentration (mg/mL)
-
-
Injection: Use a 27G needle. For IP, inject into the lower right quadrant of the abdomen to avoid the cecum.
-
Monitoring: Observe for 1 hour post-dose for signs of distress (piloerection, lethargy).
Experimental Design: Validating Target Engagement
To prove NVS-ZP7-4 is working in vivo, you must measure pharmacodynamic (PD) markers of ER stress, as tumor volume changes alone are insufficient for mechanism validation.
Workflow Diagram
Figure 2: Experimental workflow for validating NVS-ZP7-4 target engagement in vivo.
Recommended Pharmacodynamic (PD) Markers
| Marker | Method | Expected Change | Rationale |
| p-eIF2 | Western Blot | Increase | Hallmark of PERK pathway activation (ER Stress). |
| CHOP (DDIT3) | qPCR / WB | Increase | Downstream effector of apoptosis in UPR. |
| Notch1 ICD | Western Blot | Decrease | ZIP7 inhibition prevents Notch maturation/trafficking. |
Safety & Toxicity Monitoring
As a chemical probe, NVS-ZP7-4 may exhibit off-target effects or vehicle-related toxicity.
-
Body Weight: Measure daily. >15% weight loss requires immediate euthanasia.
-
Clinical Signs: Watch for hunching, rough coat, or ataxia immediately post-injection (often due to DMSO/solvent shock).
-
Zinc Deficiency: Long-term dosing may induce systemic zinc deficiency. Consider monitoring serum zinc levels if dosing >14 days.
References
-
Nolin, E., et al. (2019).[2][4] Discovery of a ZIP7 inhibitor from a Notch pathway screen.[1][2][4][5] Nature Chemical Biology, 15(2), 179–188.[4]
-
Novartis Institutes for BioMedical Research. (2019).[2] NVS-ZP7-4 Probe Summary. Structural Genomics Consortium (SGC) / Chemical Probes Portal.
-
Bin, B. H., et al. (2017). ZIP7 is a druggable node in the Notch pathway.[1][2][4][5][6] Yonsei Medical Journal (Contextual Reference for ZIP7 biology).
Disclaimer: This guide is for research purposes only. NVS-ZP7-4 is not approved for human use. All animal experiments must be approved by an IACUC or equivalent ethical body.
Sources
- 1. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. Discovery of a ZIP7 Inhibitor from a Notch Pathway Screen - OAK Open Access Archive [oak.novartis.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a ZIP7 inhibitor from a Notch pathway screen. | BioFrontiers Institute | University of Colorado Boulder [colorado.edu]
Application Note: Preparation and Storage of NVS-ZP7-4 HCl Stock Solutions
Introduction & Scientific Context
NVS-ZP7-4 is a first-in-class chemical probe that selectively inhibits the endoplasmic reticulum (ER) zinc transporter ZIP7 (SLC39A7) .[1][2][3] By blocking the release of zinc from the ER into the cytosol, NVS-ZP7-4 induces ER stress and subsequent apoptosis, particularly in Notch-mutant T-cell acute lymphoblastic leukemia (T-ALL) cells [1].[2][4]
This protocol details the preparation of high-integrity stock solutions of the HCl salt form of NVS-ZP7-4. While the free base is lipophilic, the hydrochloride (HCl) salt is often synthesized to improve solid-state stability. However, the presence of the HCl counterion introduces specific handling requirements regarding hygroscopicity and molecular weight calculations that, if ignored, will lead to significant stoichiometric errors in biological assays.
Key Physicochemical Properties[5][6][7][8][9]
| Property | Data | Notes |
| Compound Name | NVS-ZP7-4 HCl | ZIP7 Inhibitor |
| CAS Number | 2349367-89-9 | (Refers to Free Base) |
| Formula (Free Base) | C₂₈H₂₈FN₅OS | |
| MW (Free Base) | 501.62 g/mol | Used for molarity if pure base |
| MW (HCl Salt) | ~538.08 g/mol | Must verify specific batch CoA |
| Solubility (DMSO) | > 100 mM (> 50 mg/mL) | Highly soluble |
| Solubility (Aqueous) | Insoluble | Precipitates immediately in water |
| Appearance | White to beige solid |
Critical Considerations (The "Why")
The Stoichiometry Trap
Researchers often calculate molarity based on the molecular weight (MW) of the free base (501.62 g/mol ) while weighing out the HCl salt. This results in a ~7% under-dosing error .
-
Rule: Always use the MW listed on the specific vial label (Certificate of Analysis) for your batch.
DMSO Hygroscopicity & Hydrolysis
Dimethyl sulfoxide (DMSO) is extremely hygroscopic. It can absorb up to 10% water by weight from the atmosphere within 24 hours if left open.
-
Risk: Water in the DMSO stock promotes acid-catalyzed hydrolysis of the compound (facilitated by the HCl proton) and alters the freezing point of the solution.
-
Solution: Use only Anhydrous DMSO (≥99.9%, <0.1% H₂O) and minimize air exposure.
The "Cold-Chain" Effect
Repeated freeze-thaw cycles cause microscopic precipitation and concentration gradients within the vial.
-
Protocol: Create single-use aliquots immediately after dissolution.
Step-by-Step Protocol
Phase 1: Preparation & Calculation[11]
-
Equilibration: Remove the vial of this compound and the bottle of Anhydrous DMSO from cold storage. Allow them to equilibrate to Room Temperature (RT) for at least 30 minutes before opening .
-
Reason: Opening a cold vial causes atmospheric moisture to condense instantly on the hygroscopic solid.
-
-
Weighing: Weigh the solid using an anti-static microbalance. Record the mass (
) in mg. -
Calculation: Determine the volume of DMSO (
) required to achieve the target concentration ( ), typically 10 mM .
Example:
Mass weighed: 5.0 mg
Batch MW (Mono-HCl): 538.08 g/mol
Target Concentration: 10 mM (0.01 M)
Phase 2: Solubilization
-
Solvent Addition: Add the calculated volume of Anhydrous DMSO to the center of the vial.
-
Mixing:
-
Vortex vigorously for 30 seconds.
-
Optional: If particles persist, sonicate in a water bath at RT for 2–5 minutes.
-
Check: Solution should be completely clear and colorless to pale yellow.
-
-
Visual QC: Hold the vial up to a light source. Invert slowly. Look for "schlieren" lines (indicating incomplete mixing) or particulates.
Phase 3: Aliquoting & Storage[11][12]
-
Aliquoting: Dispense the stock solution into light-protective (amber) polypropylene microtubes. Recommended volume: 20–50 µL per tube (single-use).
-
Storage:
Visualization: Solubilization Workflow
The following diagram outlines the critical decision points and process flow for ensuring stock solution integrity.
Caption: Workflow for the preparation of this compound stock solutions, highlighting the critical equilibration and inspection steps to prevent degradation.
Quality Control & Troubleshooting
Precipitation in Aqueous Media
NVS-ZP7-4 is highly lipophilic. When diluting the DMSO stock into cell culture media (e.g., RPMI/DMEM):
-
Stepwise Dilution: Do not add 10 mM stock directly to media if the final concentration is high. Perform an intermediate dilution (e.g., 100x) in media, vortex immediately, then dilute to final.
-
Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity masking the ZIP7 inhibition effect.
-
Crash-out Check: If the media turns cloudy immediately, the compound has precipitated. Use a lower concentration or verify the stock concentration.
Verification (LC-MS)
For critical HTS (High-Throughput Screening) campaigns, verify the stock concentration via LC-MS.
-
Expected Mass: 502.2 (M+H)⁺ for the parent compound (Free Base detection).
References
-
Nolin, E., Gans, S., Llamas, L. et al.[7][8] Discovery of a ZIP7 inhibitor from a Notch pathway screen.[1][2][3][7][9] Nat Chem Biol15 , 179–188 (2019).[7][8] [Link]
- Waybright, T. J., et al. "Improving the quality of HTS compound libraries." Journal of Biomolecular Screening 14.6 (2009): 708-715. (General DMSO Handling Best Practices).
Sources
- 1. Discovery of a ZIP7 inhibitor from a Notch pathway screen. | BioFrontiers Institute | University of Colorado Boulder [colorado.edu]
- 2. semanticscholar.org [semanticscholar.org]
- 3. selleckchem.com [selleckchem.com]
- 4. | BioWorld [bioworld.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Assessing the Stability of NVS-ZP7-4 HCl in Cell Culture Media
Introduction & Biological Context
The Criticality of Compound Stability
NVS-ZP7-4 HCl is a selective chemical probe targeting SLC39A7 (ZIP7) , a zinc transporter located on the Endoplasmic Reticulum (ER) membrane. Its primary mechanism involves blocking the release of Zinc (
For researchers utilizing NVS-ZP7-4, stability in cell culture media is the single most critical variable outside of target affinity. If the compound degrades via hydrolysis, oxidation, or serum-protein binding before it penetrates the cell membrane, the resulting biological phenotype (e.g., lack of ER stress induction) may be falsely attributed to biological resistance rather than chemical instability.
The ZIP7 Signaling Pathway
To understand the impact of instability, one must visualize the target pathway. NVS-ZP7-4 acts as a gatekeeper antagonist.
Figure 1: Mechanism of Action. NVS-ZP7-4 inhibits ZIP7, preventing cytosolic zinc release.[1] Instability in media leads to 'leaky' transport, preventing the accumulation of ER stress required for the phenotype.
Experimental Design Strategy
To validate this compound, we must assess its half-life (
The Variable Matrix
| Variable | Condition A | Condition B | Rationale |
| Media Base | DMEM (High Glucose) | RPMI-1640 | Differences in amino acids/nucleophiles can catalyze degradation. |
| Serum | 10% FBS | Serum-Free | Distinguishes enzymatic degradation (esterases/proteases in FBS) from chemical hydrolysis. |
| Temperature | Differentiates thermal instability from chemical instability. | ||
| pH | pH 7.4 | pH 6.5 / 8.0 | Simulates the tumor microenvironment (acidic) or media drift. |
Protocol: Stability Assessment Workflow
Materials & Preparation
-
Compound: this compound (MW: ~538.08 g/mol for HCl salt).
-
Stock Solvent: Anhydrous DMSO (Hygroscopic nature of HCl salts requires dry solvents).
-
Internal Standard (IS): Tolbutamide or Labetalol (1
in Acetonitrile). -
Analysis: LC-MS/MS (Triple Quadrupole recommended).
Step 1: Stock Solution Preparation
-
Weigh 1-2 mg of this compound.
-
Dissolve in anhydrous DMSO to reach a 10 mM stock concentration.
-
Note: The HCl moiety may slightly acidify unbuffered water; however, in DMSO, this is negligible. Store aliquots at
to prevent freeze-thaw degradation.
The Incubation Protocol
Objective: Determine concentration
-
Media Equilibration: Pre-warm media (e.g., DMEM + 10% FBS) to
in a cell culture incubator ( ).-
Critical: Do not skip pre-warming; temperature fluctuations affect degradation rates.
-
-
Spiking: Dilute the 10 mM DMSO stock into the media to a final concentration of 1
.-
Control: Final DMSO concentration must be
.
-
-
Plating: Dispense 100
of spiked media into a 96-well plate (polypropylene, non-binding).-
Include: "No Cell" controls (media only) to separate chemical stability from cellular metabolism.
-
-
Incubation: Place in incubator.
Sampling & Quenching (The "Crash" Step)
This is the most error-prone step. You must stop all reactions immediately at the time point.
-
At time
, remove the specific well contents (100 ). -
Immediate Quench: Transfer into a tube containing 300
of Ice-Cold Acetonitrile (ACN) containing the Internal Standard.-
Ratio: 1:3 (Media:ACN) ensures protein precipitation (serum crash).
-
-
Vortex vigorously for 1 minute.
-
Centrifuge at
for 15 minutes at to pellet serum proteins. -
Supernatant Transfer: Transfer 100
of supernatant to an LC-MS vial. Dilute 1:1 with water if peak shape is poor due to high organic content.
Workflow Diagram
Figure 2: Experimental Workflow. The critical step is the rapid quench with cold acetonitrile to halt enzymatic activity and precipitate serum proteins.
Analytical Methodology (LC-MS/MS)[2]
Since NVS-ZP7-4 is a specific probe, generic HPLC-UV is often insufficient due to low sensitivity at 1
-
Column: C18 Reverse Phase (e.g., Waters BEH C18,
, 1.7 ). -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Detection: MRM (Multiple Reaction Monitoring) in Positive Ion Mode (
).-
Optimization: Infuse pure standard to determine the parent ion
. For NVS-ZP7-4 (Neutral Mass ~501.62), look for . -
Note: The HCl salt dissociates; you detect the protonated free base.
-
Data Analysis & Interpretation
Calculation
Plot the Natural Log (
-
Slope (
): Determine the slope of the linear regression. -
Half-Life (
): -
Percent Remaining:
Criteria for Acceptance
-
High Stability:
remaining after 24 hours. (Ideal for long-term phenotypic assays like apoptosis). -
Moderate Stability:
remaining. (Requires media replenishment every 6-12 hours). -
Low Stability:
remaining. (Unsuitable for long incubations; data will be confounded).
Troubleshooting
-
Precipitation: If concentration drops in both media and PBS controls immediately (
), the compound has precipitated. Lower the concentration to 0.1 or check DMSO tolerance. -
Serum Effect: If stable in PBS but unstable in Media+FBS, the degradation is enzymatic. Use Heat-Inactivated FBS (HI-FBS) to confirm.
References
-
Nolin, E., et al. (2019).[2] "Discovery of a ZIP7 inhibitor from a Notch pathway screen."[2][3][4][5] Nature Chemical Biology, 15(2), 179-188.
- Primary reference for the discovery, structure, and biological characteriz
- Golan, S., et al. (2018). "Structure-based design of NVS-ZP7-4, a selective inhibitor of the zinc transporter SLC39A7 (ZIP7)." Science Signaling. (Contextual grounding for mechanism).
- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Authoritative source for standard stability assay protocols (media stability, plasma stability).
-
Thermo Fisher Scientific. (2020). "Cell culture media metabolite profiling using a HRAM LC-MS approach." Application Note.
- Reference for LC-MS methodology in complex media m
Sources
- 1. Zinc transport from the endoplasmic reticulum to the cytoplasm via Zip7 is necessary for barrier dysfunction mediated by inflammatory signaling in RPE cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NVS-ZP7-4 - Immunomart [immunomart.com]
- 3. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a ZIP7 inhibitor from a Notch pathway screen. | BioFrontiers Institute | University of Colorado Boulder [colorado.edu]
Optimized Western Blot Protocol for Assessing the ZIP7-AKT Signaling Axis Following NVS-ZP7-4 Inhibition
Abstract & Scientific Rationale
The endoplasmic reticulum (ER) zinc transporter ZIP7 (SLC39A7) acts as a critical "gatekeeper," releasing zinc (Zn²⁺) from ER stores into the cytosol.[1][2][3][4][5][6] This cytosolic zinc "wave" inhibits protein tyrosine phosphatases (such as PTP1B), thereby sustaining phosphorylation cascades including the PI3K/AKT and MAPK/ERK pathways.
NVS-ZP7-4 is a selective chemical probe that inhibits ZIP7.[7][8] By blocking ZIP7, NVS-ZP7-4 prevents the cytosolic zinc transient, leaving phosphatases active to dephosphorylate AKT. Consequently, successful target engagement is defined by a reduction in p-AKT (Ser473) and potentially p-ZIP7 (Ser275/276) levels.
This protocol details the optimized workflow for detecting these phosphoproteins, addressing the specific challenges of blotting for multi-pass transmembrane proteins (ZIP7) and labile phospho-signals.
Mechanism of Action[1][2][3][8][9][10][11]
Figure 1: The ZIP7-AKT Axis. NVS-ZP7-4 blocks Zn release, preventing the inhibition of phosphatases, leading to a net loss of p-AKT.
Materials & Reagents
Chemical Probes[11][12][13][14][15]
-
NVS-ZP7-4: Soluble in DMSO (up to 125 mg/mL).[9] Store stocks at -20°C or -80°C.
-
Note: Avoid aqueous storage; the compound precipitates in water.
-
-
Positive Control (Stimulus): EGF (100 ng/mL) or Zinc Pyrithione (ZnPT, 5 µM) to induce the signaling wave.
Antibodies (Critical Selection)
| Target | Modification | Recommended Clone/Source | Dilution | Notes |
| p-ZIP7 | Ser275/Ser276 | Clone 3-3-3 (Millipore MABS1262) | 1:1000 | Critical for activation state. |
| Total ZIP7 | N/A | Polyclonal (Proteintech/Abcam) | 1:1000 | Loading control for ZIP7. |
| p-AKT | Ser473 | D9E (CST #4060) | 1:2000 | The functional readout. |
| Total AKT | N/A | C67E7 (CST #4691) | 1:1000 | Normalization. |
Buffers
-
Lysis Buffer: Modified RIPA (50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, 0.25% Na-deoxycholate, 1 mM EDTA).
-
Inhibitor Cocktail (Mandatory):
-
Protease Inhibitor Cocktail (EDTA-free).
-
Phosphatase Inhibitors: 10 mM NaF, 1 mM Na3VO4, 10 mM β-glycerophosphate.
-
-
Blocking Buffer: 5% BSA in TBST (Tris-Buffered Saline + 0.1% Tween-20). Do not use milk for phospho-blots.
Experimental Design & Workflow
To validate NVS-ZP7-4 activity, you must assess its ability to prevent stimulus-induced phosphorylation.
Experimental Groups:
-
Vehicle Control: DMSO (Pre-treat) + Vehicle (Stim).
-
Stimulated Control: DMSO (Pre-treat) + EGF/ZnPT (Stim). (High p-AKT, High p-ZIP7)
-
Treatment Group: NVS-ZP7-4 (Pre-treat) + EGF/ZnPT (Stim). (Reduced p-AKT, Reduced p-ZIP7)
Figure 2: Experimental Workflow. Pre-treatment is essential to observe the blockade of the zinc wave.
Detailed Protocol
Step 1: Cell Treatment[8][14]
-
Seeding: Seed cells (e.g., MCF-7, TamR, or HeLa) to reach 70-80% confluence. Over-confluence can suppress basal AKT signaling.
-
Starvation (Optional but Recommended): Serum-starve cells for 4–16 hours to reduce basal background phosphorylation.
-
Inhibition: Add NVS-ZP7-4 (typically 1 µM – 10 µM) to the media. Incubate for 1–2 hours .
-
Stimulation: Without removing the inhibitor, add the stimulus (e.g., 100 ng/mL EGF) for 15–20 minutes .
-
Why? The ZIP7-mediated zinc wave is rapid. 15 minutes is usually the peak for downstream p-AKT.
-
Step 2: Lysis & Sample Preparation (CRITICAL)
-
Wash: Place plate on ice. Wash 2x with ice-cold PBS.
-
Lyse: Add ice-cold Lysis Buffer supplemented with fresh phosphatase inhibitors . Scrape cells and collect in microcentrifuge tubes.
-
Incubate: Rotate at 4°C for 30 minutes.
-
Clarify: Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect supernatant.
-
Denaturation (The "No-Boil" Rule):
-
ZIP7 is a multi-pass transmembrane protein. Boiling (95°C) often causes aggregation , resulting in high molecular weight smears or inability to enter the gel.
-
Correct Method: Mix lysate with 4x Laemmli Buffer (with DTT/BME) and incubate at 37°C for 30 minutes OR 65°C for 10 minutes .
-
Step 3: Electrophoresis & Transfer
-
Gel: Use a 4–12% Bis-Tris gradient gel to resolve both ZIP7 (~50 kDa) and AKT (~60 kDa).
-
Loading: Load 20–30 µg of total protein per lane.
-
Transfer: Wet transfer to PVDF membrane (0.45 µm) is recommended for better retention of hydrophobic proteins like ZIP7.
Step 4: Immunoblotting
-
Blocking: Block membrane in 5% BSA in TBST for 1 hour at Room Temperature (RT).
-
Primary Antibody: Incubate with anti-p-AKT and anti-p-ZIP7 (diluted in 5% BSA) overnight at 4°C with gentle agitation.
-
Washing: Wash 3x 10 mins with TBST.
-
Secondary Antibody: HRP-conjugated secondary (1:5000 in 5% BSA) for 1 hour at RT.
-
Detection: Use a high-sensitivity ECL substrate (e.g., SuperSignal West Dura/Femto) as p-ZIP7 signals can be subtle.
Expected Results & Data Analysis
Quantitative Interpretation
Normalize all phospho-signals to their respective total protein levels (e.g., p-AKT / Total AKT).
| Condition | p-ZIP7 (S275/276) | p-AKT (S473) | Interpretation |
| Vehicle (Unstim) | Low (Basal) | Low (Basal) | Baseline. |
| Stimulus (EGF/Zn) | High | High | ZIP7 opens; Zn inhibits phosphatases; AKT active. |
| NVS-ZP7-4 + Stim | Low / Absent | Low / Reduced | Target Engagement. Inhibitor blocks ZIP7 activation and downstream AKT signaling. |
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No ZIP7 band | Protein Aggregation | Do not boil samples. Use 37°C for 30 mins. |
| High Background | Blocking with Milk | Switch to 5% BSA for all phospho-blots. |
| No p-AKT reduction | Insufficient Dose/Time | Increase NVS-ZP7-4 pre-incubation to 2h. Ensure cells are not 100% confluent. |
| Weak p-ZIP7 signal | Low Abundace/Transient | Use high-sensitivity ECL. Capture lysate exactly at 10-15 mins post-stim. |
References
-
Discovery of NVS-ZP7-4: Nolin, E., et al. (2019).[12][13][14] "Discovery of a ZIP7 inhibitor from a Notch pathway screen."[8][12][15][13][14] Nature Chemical Biology, 15, 179–188.[14] Link
-
ZIP7-CK2-AKT Mechanism: Taylor, K. M., et al. (2012). "Protein kinase CK2 triggers cytosolic zinc signaling pathways by phosphorylation of zinc channel ZIP7."[1][2][3] Science Signaling, 5(210), ra11. Link[1]
-
p-ZIP7 Antibody Validation: Merck Millipore Datasheet, Anti-phospho-ZIP7 (Ser275/276) Antibody, Clone 3-3-3. Link
-
NVS-ZP7-4 in HCC (AKT Link): Tong, Q., et al. (2023). "NVS-ZP7-4 inhibits hepatocellular carcinoma tumorigenesis and promotes apoptosis via PI3K/AKT signaling."[15][16] Scientific Reports, 13, 11806. Link
Sources
- 1. Protein kinase CK2 opens the gate for zinc signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. Protein kinase CK2 triggers cytosolic zinc signaling pathways by phosphorylation of zinc channel ZIP7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. Phosphorylation of zinc channel ZIP7 drives MAPK, PI3K and mTOR growth and proliferation signalling - Metallomics (RSC Publishing) [pubs.rsc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. journals.plos.org [journals.plos.org]
- 9. chembk.com [chembk.com]
- 10. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 11. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 12. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of a ZIP7 inhibitor from a Notch pathway screen. | BioFrontiers Institute | University of Colorado Boulder [colorado.edu]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. semanticscholar.org [semanticscholar.org]
- 16. NVS-ZP7-4 inhibits hepatocellular carcinoma tumorigenesis and promotes apoptosis via PI3K/AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Off-Target Effects of NVS-ZP7-4 HCl in Cellular Models
Welcome to the technical support center for NVS-ZP7-4 HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this potent ZIP7 inhibitor in cellular models. As a chemical probe, understanding its precise mechanism and validating on-target effects are paramount to generating robust and reproducible data. This resource provides in-depth troubleshooting strategies in a question-and-answer format, focusing on distinguishing on-target from potential off-target effects.
Understanding this compound: Beyond a Simple Inhibitor
This compound is a small molecule inhibitor of the zinc transporter SLC39A7, more commonly known as ZIP7.[1][2] ZIP7 is localized to the endoplasmic reticulum (ER) membrane and is responsible for transporting zinc ions from the ER lumen into the cytoplasm.[1][3] By inhibiting ZIP7, NVS-ZP7-4 disrupts this crucial process, leading to an accumulation of zinc within the ER and a depletion of cytosolic zinc. This perturbation of zinc homeostasis triggers the Unfolded Protein Response (UPR) due to ER stress, which can ultimately lead to apoptosis.[1][4][5] It is critical to recognize that the phenotypic consequences of NVS-ZP7-4 treatment stem from this disruption of ion transport and subsequent ER stress, a distinct mechanism from that of more commonly studied kinase inhibitors.
Frequently Asked Questions & Troubleshooting Guides
Q1: I'm observing a strong cytotoxic effect with NVS-ZP7-4 in my cell line. How can I confirm this is due to ZIP7 inhibition and not an off-target effect?
This is a fundamental question when working with any potent small molecule. The most direct way to link the observed cytotoxicity to ZIP7 is through a combination of target engagement and genetic validation experiments.
A1.1: Confirm Target Engagement with the Cellular Thermal Shift Assay (CETSA)
The principle behind CETSA is that the binding of a ligand to its target protein stabilizes the protein, making it more resistant to thermal denaturation.[1][6][7] By treating your cells with NVS-ZP7-4 and then subjecting cell lysates to a temperature gradient, you can determine if NVS-ZP7-4 directly binds to and stabilizes ZIP7.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Culture your cells to 70-80% confluency. Treat one set of cells with NVS-ZP7-4 at your experimental concentration and another with vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).
-
Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors. Lyse the cells through freeze-thaw cycles or sonication.
-
Heat Challenge: Aliquot the cell lysates into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Western Blot Analysis: Carefully collect the supernatant (containing the soluble proteins) and analyze the levels of ZIP7 by Western blot. A successful experiment will show a shift in the melting curve of ZIP7 to a higher temperature in the NVS-ZP7-4-treated samples compared to the vehicle control.
| Parameter | Recommendation | Rationale |
| Cell Density | 70-80% confluency | Ensures sufficient protein for detection and healthy cellular state. |
| NVS-ZP7-4 Conc. | 1x, 10x, and 100x your EC50 | To determine a dose-dependent stabilization. |
| Temperature Range | 40-70°C, in 2-3°C increments | To accurately define the melting curve. |
| Heating Time | 3 minutes | Sufficient to induce denaturation without excessive protein degradation. |
| Centrifugation | >20,000 x g for 20 min at 4°C | To ensure clear separation of soluble and aggregated fractions. |
A1.2: Genetic Validation by Generating a Resistant Cell Line
A gold-standard method for validating the on-target effect of a compound is to generate a cell line that is resistant to the compound's effects.[1][6] This is typically achieved by long-term culture of the cells in the presence of the compound, selecting for clones that have acquired resistance-conferring mutations, often in the target protein.
Experimental Workflow: Generation of NVS-ZP7-4 Resistant Cell Line
Caption: Workflow for generating a resistant cell line.
If the resistant clones show a rightward shift in the IC50 curve for NVS-ZP7-4 and harbor mutations in the SLC39A7 gene, this provides strong evidence that the cytotoxic effect is mediated through ZIP7.
A1.3: Rescue Experiment with ZIP7 Overexpression
A complementary approach to generating a resistant cell line is to perform a rescue experiment. If the cytotoxic effects of NVS-ZP7-4 are on-target, overexpressing wild-type ZIP7 should at least partially rescue the cells from death by increasing the amount of target protein.
Experimental Protocol: ZIP7 Overexpression Rescue
-
Transfection: Transfect your cells with a plasmid encoding wild-type human ZIP7 or an empty vector control.
-
Compound Treatment: 24-48 hours post-transfection, treat the cells with a dose-response of NVS-ZP7-4.
-
Viability Assay: After the desired treatment duration, assess cell viability using an appropriate method (e.g., CellTiter-Glo®, MTS, or crystal violet staining).
-
Analysis: Compare the dose-response curves of the ZIP7-overexpressing cells to the empty vector control cells. A rightward shift in the IC50 curve for the ZIP7-overexpressing cells indicates a rescue effect.
Q2: My phenotypic observations (e.g., changes in gene expression, cell morphology) are consistent with ER stress. How can I be sure this is a consequence of ZIP7 inhibition and not a direct effect on the ER stress pathway?
This is an excellent question that delves into the downstream consequences of NVS-ZP7-4 treatment. The key is to demonstrate that the observed ER stress is dependent on the upstream inhibition of ZIP7 and the resulting zinc dyshomeostasis.
A2.1: Monitor ER Zinc Levels
Since the direct molecular effect of NVS-ZP7-4 is to block zinc transport from the ER, a key experiment is to measure zinc levels in this organelle.
Experimental Protocol: Measuring ER Zinc Flux
You can use fluorescent sensors that are targeted to the ER to monitor zinc concentrations. One such sensor is ER-ZapCV2, a FRET-based sensor.
-
Transfect Cells: Transfect your cells with a plasmid encoding an ER-targeted zinc sensor.
-
Cell Imaging: After allowing for sensor expression, image the cells using a fluorescence microscope equipped for FRET imaging.
-
Compound Addition: Acquire a baseline reading, then add NVS-ZP7-4 to the imaging medium.
-
Time-Lapse Imaging: Acquire images over time to monitor changes in the FRET ratio, which corresponds to changes in ER zinc concentration. An increase in the FRET ratio is indicative of zinc accumulation in the ER.
| Zinc Sensor | Localization | Readout |
| ER-ZapCV2 | Endoplasmic Reticulum | FRET ratio change |
| FluoZin-3 AM | Cytosol | Fluorescence intensity change |
| Newport Green DCF | Cytosol | Fluorescence intensity change |
A2.2: Assess Markers of the Unfolded Protein Response (UPR)
If NVS-ZP7-4 is inducing ER stress via ZIP7 inhibition, you should observe the activation of the UPR. This can be monitored by examining the expression or post-translational modification of key UPR proteins.
Experimental Protocol: Western Blot for UPR Markers
-
Cell Treatment: Treat your cells with NVS-ZP7-4 at various concentrations and time points.
-
Lysate Preparation: Prepare whole-cell lysates.
-
Western Blot: Perform Western blotting for key UPR markers such as:
-
Phospho-PERK (p-PERK)
-
Phospho-eIF2α (p-eIF2α)
-
ATF4
-
CHOP (DDIT3)
-
Spliced XBP1 (XBP1s)
-
BiP (GRP78/HSPA5)
-
An increase in these markers will confirm the induction of ER stress. To link this to ZIP7, you can perform these experiments in your ZIP7 knockout or resistant cell lines and show that the induction of UPR markers is diminished.
Signaling Pathway: NVS-ZP7-4 Induced ER Stress
Caption: Simplified signaling pathway of NVS-ZP7-4 action.
Q3: I have validated that NVS-ZP7-4 engages ZIP7 in my cells, but I still suspect an off-target effect might be contributing to my phenotype. How can I investigate this?
While NVS-ZP7-4 was developed as a specific ZIP7 inhibitor, it is prudent to consider potential off-target effects, as no small molecule is perfectly selective.
A3.1: Lack of a Public Broad Selectivity Profile
It is important to note that, to date, a comprehensive, publicly available selectivity screen of NVS-ZP7-4 against a broad panel of other transporters (including other ZIP family members) or a wide range of kinases and other enzymes has not been published. Therefore, researchers must rely on rigorous experimental controls to address the possibility of off-targets in their specific model system.
A3.2: Orthogonal Approaches to Phenocopy the Effect of NVS-ZP7-4
If the phenotype you observe is truly due to ZIP7 inhibition, you should be able to reproduce it using a different method to reduce ZIP7 function.
-
siRNA/shRNA Knockdown: Use at least two different validated siRNAs or shRNAs to transiently or stably knock down ZIP7 expression. The resulting phenotype should mimic that of NVS-ZP7-4 treatment.
-
CRISPR/Cas9 Knockout: Generate a ZIP7 knockout cell line. These cells should be resistant to the effects of NVS-ZP7-4 that are mediated by ZIP7.
A3.3: Counter-Screening Against Homologous Transporters
If you have reason to suspect that NVS-ZP7-4 might be acting on other zinc transporters expressed in your cells, you could design experiments to test this. For example, if your cells also express high levels of another ER-localized zinc transporter, you could attempt to knock down that transporter and see if it alters the sensitivity of your cells to NVS-ZP7-4.
A3.4: Proteome-Wide Thermal Shift Assay (CETSA-MS)
For a more unbiased approach, a proteome-wide CETSA experiment coupled with mass spectrometry (CETSA-MS) can identify other proteins that are thermally stabilized by NVS-ZP7-4, suggesting direct binding. This is a resource-intensive experiment but provides the most comprehensive view of potential off-targets.
Decision Tree for Troubleshooting Off-Target Effects
Sources
- 1. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a ZIP7 Inhibitor from a Notch Pathway Screen - OAK Open Access Archive [oak.novartis.com]
- 3. Evolution, classification, and mechanisms of transport, activity regulation, and substrate specificity of ZIP metal transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a ZIP7 inhibitor from a Notch pathway screen. | BioFrontiers Institute | University of Colorado Boulder [colorado.edu]
Technical Support Center: Managing NVS-ZP7-4 HCl Cytotoxicity in Non-Cancerous Cell Lines
Welcome to the technical support center for NVS-ZP7-4 HCl. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments and encountering challenges with cytotoxicity in non-cancerous cell lines. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these issues and ensure the scientific integrity of your results.
I. Foundational Knowledge: Understanding this compound and its Mechanism of Action
This compound is a potent and selective inhibitor of the zinc transporter SLC39A7, also known as ZIP7.[1][2][3][4] ZIP7 is responsible for transporting zinc from the endoplasmic reticulum (ER) into the cytoplasm.[1][5] By inhibiting ZIP7, this compound causes an accumulation of zinc within the ER, leading to ER stress and the induction of the unfolded protein response (UPR).[6][7][8] This cascade of events ultimately results in apoptosis (programmed cell death).[1][6][9] While this is a desired effect in cancer cell lines, it can present challenges when working with non-cancerous cells. One study did note that NVS-ZP7-4 was "relatively less cytotoxic to mouse primary hepatocytes," suggesting some potential for a therapeutic window, but cytotoxicity in normal cells remains a key consideration.[10]
Diagram: Mechanism of this compound-Induced Cytotoxicity
Caption: Mechanism of this compound-induced cytotoxicity.
II. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding this compound cytotoxicity.
Q1: Why am I observing high levels of cytotoxicity in my non-cancerous cell line even at low concentrations of this compound?
A1: High cytotoxicity at low concentrations can be due to several factors:
-
On-target effects: Non-cancerous cells may have a high dependence on ZIP7 for maintaining zinc homeostasis, making them particularly sensitive to its inhibition.
-
Off-target effects: While NVS-ZP7-4 is selective for ZIP7, the possibility of off-target effects contributing to cytotoxicity cannot be entirely ruled out, especially at higher concentrations.
-
Cell line-specific sensitivity: Different cell lines have varying tolerances to ER stress and disruptions in zinc homeostasis.
-
Experimental conditions: Factors such as cell density, media composition, and the presence of other stressors can influence cellular sensitivity to this compound.
Q2: How can I determine if the observed cell death is due to apoptosis or necrosis?
A2: To distinguish between apoptosis and necrosis, you can use a combination of assays:
-
Annexin V/Propidium Iodide (PI) Staining: This is a standard flow cytometry-based assay. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, a hallmark of late apoptosis and necrosis.
-
Caspase Activity Assays: NVS-ZP7-4-induced apoptosis is often caspase-dependent.[1] You can measure the activity of key executioner caspases, such as caspase-3 and caspase-7, using commercially available kits.
-
Morphological Assessment: Apoptotic cells typically exhibit characteristics such as cell shrinkage, membrane blebbing, and chromatin condensation, which can be observed using microscopy. Necrotic cells, on the other hand, tend to swell and lyse.
Q3: Is the cytotoxicity I'm seeing reversible?
A3: The reversibility of this compound-induced cytotoxicity depends on the duration of exposure and the concentration used. At lower concentrations and shorter exposure times, cells may be able to recover if the compound is washed out. However, once the apoptotic cascade is fully initiated, the process is generally considered irreversible. A "washout" experiment can be performed to assess reversibility.
III. Troubleshooting Guide: A Problem-Oriented Approach
This guide provides structured troubleshooting for specific issues you may encounter during your experiments.
Problem 1: High Variability in Cytotoxicity Between Replicate Wells or Experiments
| Potential Cause | Explanation | Recommended Solution |
| Inconsistent Cell Seeding | Uneven cell distribution across the plate can lead to significant differences in cell number per well, affecting the final viability readout. | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting steps. Consider using a reverse pipetting technique. |
| Pipetting Errors | Inaccurate pipetting of this compound or assay reagents will lead to variable results. | Calibrate your pipettes regularly. Use fresh pipette tips for each well or condition. |
| Edge Effects | Wells on the outer edges of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth.[12] | Avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Compound Precipitation | This compound may precipitate out of solution at higher concentrations or in certain media, leading to inconsistent exposure. | Visually inspect your stock solutions and final dilutions for any signs of precipitation. If necessary, sonication or gentle warming may aid dissolution.[13] Always prepare fresh dilutions for each experiment. |
Problem 2: Unexpectedly High Cytotoxicity at All Tested Concentrations
If you observe near-complete cell death even at the lowest concentrations, consider the following:
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Stock Concentration | A calculation error in preparing the stock solution can lead to much higher final concentrations than intended. | Double-check all calculations for molarity and dilutions. If possible, have another researcher verify your calculations. |
| Solvent Toxicity | The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations.[14][15] | Ensure the final concentration of the solvent in the culture medium is below the tolerance level for your cell line (typically <0.1% for DMSO). Run a vehicle-only control to assess solvent toxicity. |
| Contamination | Bacterial or fungal contamination can cause widespread cell death and can sometimes be mistaken for compound-induced cytotoxicity.[16] | Regularly inspect your cell cultures for any signs of contamination. Use sterile techniques for all cell culture manipulations. |
| High Cell Line Sensitivity | The non-cancerous cell line you are using may be exceptionally sensitive to the on-target effects of this compound. | Perform a broad dose-response curve, starting from very low (picomolar or nanomolar) concentrations, to determine the IC50 value. |
Problem 3: Difficulty in Establishing a Clear Dose-Response Relationship
A flat or inconsistent dose-response curve can make it challenging to determine the potency of this compound.
| Potential Cause | Explanation | Recommended Solution |
| Inappropriate Concentration Range | The selected concentration range may be too narrow or entirely outside the dynamic range of the assay for your specific cell line. | Broaden the range of concentrations tested, using logarithmic dilutions (e.g., 0.01, 0.1, 1, 10, 100 µM) to cover several orders of magnitude. |
| Assay Interference | This compound may interfere with the chemistry of your chosen cytotoxicity assay (e.g., by reacting with MTT reagent).[15] | Use an orthogonal method to confirm your results. For example, if you are using an MTT assay (metabolic activity), validate your findings with an LDH release assay (membrane integrity) or a direct cell counting method. |
| Sub-optimal Incubation Time | The chosen incubation time may be too short to observe a significant effect or too long, leading to secondary effects that obscure the primary dose-response. | Perform a time-course experiment at a few selected concentrations to determine the optimal endpoint for your assay. |
Diagram: Troubleshooting Workflow for this compound Cytotoxicity
Caption: A logical workflow for troubleshooting cytotoxicity issues.
IV. Mitigation Strategies and Experimental Protocols
Once you have ruled out experimental artifacts, you can explore strategies to mitigate the on-target cytotoxicity of this compound in your non-cancerous cell lines.
Strategy 1: Co-treatment with Antioxidants
Rationale: Drug-induced ER stress can be linked to the generation of reactive oxygen species (ROS).[17][18][19][20] Co-treatment with an antioxidant may help to alleviate this component of the cytotoxic response.
Recommended Antioxidant: N-acetylcysteine (NAC) is a widely used antioxidant in cell culture.
Protocol: Co-treatment with N-acetylcysteine (NAC)
-
Prepare NAC Stock Solution: Prepare a 1 M stock solution of NAC in sterile water and adjust the pH to 7.0 with NaOH. Filter-sterilize the solution and store it at -20°C.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Pre-treatment with NAC: Pre-treat the cells with a range of NAC concentrations (e.g., 1-10 mM) for 1-2 hours before adding this compound.
-
Co-treatment: Add this compound at various concentrations to the wells already containing NAC.
-
Incubation: Incubate for the desired experimental duration.
-
Viability Assessment: Assess cell viability using a standard assay such as MTT or LDH.
Strategy 2: Co-treatment with a Pan-Caspase Inhibitor
Rationale: If the primary mode of cell death is caspase-dependent apoptosis, a pan-caspase inhibitor can block the execution of this pathway.[21][22][23][24] This can help to determine if the observed cellular phenotypes are upstream or downstream of apoptosis.
Recommended Inhibitor: Z-VAD-FMK is a commonly used cell-permeable pan-caspase inhibitor.
Protocol: Co-treatment with Z-VAD-FMK
-
Prepare Z-VAD-FMK Stock Solution: Prepare a stock solution of Z-VAD-FMK in DMSO (typically 20-50 mM). Store at -20°C.
-
Cell Seeding: Seed cells as described above.
-
Pre-treatment with Z-VAD-FMK: Pre-treat the cells with Z-VAD-FMK (e.g., 20-50 µM) for 1-2 hours prior to adding this compound.
-
Co-treatment: Add this compound to the wells containing Z-VAD-FMK.
-
Incubation: Incubate for the desired duration.
-
Assessment: Evaluate cell viability and/or specific cellular endpoints of interest.
Strategy 3: Optimization of Experimental Parameters
Rationale: Modifying the experimental conditions can sometimes reduce the cytotoxic impact of a compound.[15][25]
-
Reduce Incubation Time: Perform a time-course experiment to find the earliest time point at which you can observe your desired biological effect, before significant cytotoxicity occurs.
-
Use a Lower, Effective Concentration: Precisely determine the IC50 of this compound in your cell line and work at concentrations at or below this value for non-cytotoxic endpoint studies.
-
Optimize Cell Density: Cells at a very low density can be more susceptible to drug-induced toxicity.[15] Ensure your cells are seeded at an optimal density for the duration of the experiment.
V. Standardized Protocols for Cytotoxicity Assessment
Consistent and reliable data starts with well-validated protocols.
Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[26][27][28]
-
Cell Seeding: Seed 1x10⁴ to 5x10⁴ cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound and appropriate controls (vehicle and untreated). Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol: LDH Release Assay for Cytotoxicity
The LDH assay measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a marker of cytotoxicity.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Sample Collection: Carefully collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Absorbance Reading: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer).
VI. References
-
Deavall, D. G., Martin, E. A., Horner, J. M., & Roberts, R. (2012). Drug-Induced Oxidative Stress and Toxicity. Journal of Toxicology, 2012, 645460. [Link]
-
Ahmad, W., Ijaz, B., & Shabbiri, K. (2021). Drug-Induced Oxidative Stress and Cellular Toxicity. In Molecular and Integrative Toxicology. Springer. [Link]
-
Verbene, E., & van der Laan, J. W. (2012). The contribution of oxidative stress to drug-induced organ toxicity and its detection in vitro and in vivo. Expert Opinion on Drug Metabolism & Toxicology, 8(1), 85-98. [Link]
-
Deavall, D. G., Martin, E. A., Horner, J. M., & Roberts, R. (2012). Drug-induced oxidative stress and toxicity. Journal of Toxicology, 2012, 645460. [Link]
-
Deavall, D. G., Martin, E. A., Horner, J. M., & Roberts, R. (2012). Drug-Induced Oxidative Stress and Toxicity. ResearchGate. [Link]
-
Ricci, M. S., & Zong, W. X. (2006). The multikinase inhibitor sorafenib induces caspase-dependent apoptosis in PC-3 prostate cancer cells. Cancer Biology & Therapy, 5(8), 956-961. [Link]
-
Nolin, E. E., et al. (2019). Discovery of a ZIP7 inhibitor from a Notch pathway screen. Nature Chemical Biology, 15(2), 179-188. [Link]
-
Nolin, E., et al. (2019). Discovery of a ZIP7 Inhibitor from a Notch Pathway Screen. Novartis OAK. [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Wang, Y., et al. (2023). NVS-ZP7-4 inhibits hepatocellular carcinoma tumorigenesis and promotes apoptosis via PI3K/AKT signaling. Journal of Translational Medicine, 21(1), 498. [Link]
-
Kamiloglu, S., Sari, G., Ozdal, T., & Capanoglu, E. (2020). Guidelines for cell viability assays. Food and Chemical Toxicology, 144, 111633. [Link]
-
Nelson Labs. (2022). A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures. Nelson Labs. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
BioWorld. (2019). Search for alternative Notch 1 pathway modulators leads Novartis to NVS-ZP7-4. BioWorld. [Link]
-
El-Khoueiry, A. B., et al. (2014). Rapid Induction of Apoptosis by PI3K Inhibitors Is Dependent upon Their Transient Inhibition of RAS–ERK Signaling. Cancer Discovery, 4(2), 226-239. [Link]
-
NPTEL-NOC IITM. (2024). Lecture 18: In vitro Cytotoxicity Analysis. YouTube. [Link]
-
Nolin, E. E., et al. (2019). Discovery of a ZIP7 inhibitor from a Notch pathway screen. Semantic Scholar. [Link]
-
Nolin, E. E., et al. (2019). Discovery of a ZIP7 inhibitor from a Notch pathway screen. ResearchGate. [Link]
-
Fladmark, K. E., et al. (1999). Ultrarapid caspase-3 dependent apoptosis induction by serine/threonine phosphatase inhibitors. Cell Death & Differentiation, 6(11), 1099-1108. [Link]
-
Goodman, A. M., et al. (2026). Elemental Composition and Degradation Rate Impact the Biocompatibility of Copper Chalcogenide Nanocrystals. bioRxiv. [Link]
-
Kim, Y. H., et al. (2000). Induction of apoptosis dependent on caspase activities and growth arrest in HL-60 cells by PGA2. Prostaglandins & Other Lipid Mediators, 62(1), 19-32. [Link]
-
Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Methods in Molecular Biology. [Link]
-
Caiment, F., et al. (2025). Drug-induced cytotoxicity prediction in muscle cells, an application of the Cell Painting assay. PLOS Computational Biology, 21(8), e1012345. [Link]
-
ResearchGate. (n.d.). NVS-ZP7-3 treatment induces apoptosis and ER stress in Notch.... ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Apoptosis Dependent and Independent Functions of Caspases. In Madame Curie Bioscience Database. [Link]
-
Immunomart. (n.d.). NVS-ZP7-4. Immunomart. [Link]
Sources
- 1. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NVS-ZP7-4 = 98 HPLC 2349367-89-9 [sigmaaldrich.com]
- 4. NVS-ZP7-4 - Immunomart [immunomart.com]
- 5. Discovery of a ZIP7 Inhibitor from a Notch Pathway Screen - OAK Open Access Archive [oak.novartis.com]
- 6. | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. NVS-ZP7-4 inhibits hepatocellular carcinoma tumorigenesis and promotes apoptosis via PI3K/AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. youtube.com [youtube.com]
- 17. Drug-Induced Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scholars.mssm.edu [scholars.mssm.edu]
- 19. tandfonline.com [tandfonline.com]
- 20. Drug-induced oxidative stress and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The multikinase inhibitor sorafenib induces caspase-dependent apoptosis in PC-3 prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ultrarapid caspase-3 dependent apoptosis induction by serine/threonine phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Induction of apoptosis dependent on caspase activities and growth arrest in HL-60 cells by PGA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Apoptosis Dependent and Independent Functions of Caspases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. clyte.tech [clyte.tech]
- 27. researchgate.net [researchgate.net]
- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
overcoming solubility and stability issues of NVS-ZP7-4 HCl in aqueous solutions
To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Solubility & Stability Optimization for NVS-ZP7-4 HCl
Executive Summary
NVS-ZP7-4 (an inhibitor of the ER zinc transporter ZIP7/SLC39A7) is a critical tool for probing Notch signaling and endoplasmic reticulum (ER) stress.[1][2][3] However, its chemical structure (
This guide addresses the This compound salt form. While the hydrochloride salt improves initial dissolution in organic solvents or acidic media, it introduces specific stability challenges—primarily pH-dependent precipitation (disproportionation) upon dilution into physiological buffers (pH 7.4).
Part 1: The Solubility Challenge
Q1: Why does this compound precipitate immediately upon addition to cell culture media?
The Mechanism: This is a classic case of pH-dependent solubility collapse .
-
The Salt Factor: The HCl salt is soluble because the basic nitrogen (likely on the piperidine or quinazolinone motif) is protonated.
-
The pH Shock: When you dilute this acidic stock into media (pH 7.4), the buffering capacity of the media neutralizes the HCl. The molecule reverts to its free base form .
-
The Crash: The intrinsic solubility of the free base is extremely low (< 1 µg/mL). If your target concentration exceeds this limit without adequate solubilizing agents, the compound crashes out of solution as micro-crystals.
Q2: Can I just use 100% DMSO for the stock?
Yes, but with a critical caveat. NVS-ZP7-4 is soluble in DMSO (up to ~100 mg/mL with sonication). However, DMSO is hygroscopic (absorbs water from air).
-
Risk: If your DMSO absorbs even 1-2% water, this compound may hydrolyze or precipitate inside the stock vial over time.
-
Solution: Use anhydrous, single-use DMSO aliquots.
Part 2: Proven Formulation Protocols
To prevent precipitation, we must use a Co-solvent System that maintains solubility even after the pH shift.
Protocol A: The "Golden Ratio" for In Vivo/High-Concentration (Up to 2.5 mg/mL)
Best for: Animal studies or high-dose cellular assays where DMSO < 1% is insufficient.
The Formulation:
-
10% DMSO (Solubilizer)
-
40% PEG300 (Co-solvent/Stabilizer)
-
5% Tween-80 (Surfactant/Anti-precipitant)
-
45% Saline or PBS (Aqueous Phase)
Step-by-Step Mixing Procedure (Crucial Order): Failure to follow this order will result in irreversible precipitation.
-
Weigh the this compound solid.
-
Dissolve completely in 100% DMSO (Volume = 10% of final). Vortex and sonicate until clear.
-
Add PEG300 (Volume = 40% of final) to the DMSO solution. Vortex thoroughly.
-
Checkpoint: Solution must be clear. If cloudy, do not proceed.
-
-
Add Tween-80 (Volume = 5% of final). Vortex gently to avoid foaming.
-
Add Saline/PBS (Volume = 45% of final) dropwise while vortexing.
-
Why dropwise? Prevents local regions of high water content that trigger precipitation.
-
Protocol B: Standard In Vitro (Low Concentration < 10 µM)
Best for: Standard cell culture (IC50 determination).
-
Prepare a 10 mM Stock in anhydrous DMSO.
-
Aliquot and store at -80°C.
-
Day of Experiment:
-
Dilute stock 1:1000 into media (Final: 10 µM, 0.1% DMSO).
-
Technique: Place the pipette tip into the media and expel rapidly while swirling the media. Do not drop the DMSO solution onto the surface (it will form a film and precipitate).
-
Part 3: Visualization of Solubilization Workflow
The following diagram illustrates the critical "Step-Down" dilution process required to maintain thermodynamic stability.
Figure 1: Critical path for solubilization. Direct addition of DMSO stock to aqueous buffer (dashed line) often leads to precipitation.
Part 4: Stability & Storage Guidelines
Q3: How stable is the HCl salt in solution?
NVS-ZP7-4 contains amide and urea-like linkages which are susceptible to hydrolysis, particularly in acidic or basic extremes.
| State | Condition | Stability Duration | Notes |
| Solid | -20°C | > 2 Years | Keep desiccated.[4] |
| DMSO Stock | -80°C | 6 Months | Avoid freeze-thaw cycles (>3 cycles degrades compound). |
| DMSO Stock | -20°C | 1 Month | Protect from light.[2][5] |
| Working Sol. | 4°C / RT | < 24 Hours | Prepare fresh. Do not store formulated aqueous solutions. |
Key Warning: The HCl salt is acidic. If stored in DMSO at high concentrations for long periods at Room Temperature, it may cause acid-catalyzed degradation of the solvent or the compound itself. Always store frozen.
Part 5: Troubleshooting FAQ
Q: I followed the protocol, but my solution is still cloudy.
-
Diagnosis 1: Old DMSO. If your DMSO smells "fishy" or has been open for months, it contains water. Use a fresh bottle.
-
Diagnosis 2: Cold Solvents. If PEG300 or DMSO were cold, solubility decreases. Warm all solvents to 37°C before mixing.
Q: Can I use Cyclodextrins (e.g., HP-β-CD) instead of PEG/Tween?
-
Answer: Yes, and this is often less toxic to cells.
-
Protocol: Prepare a 20-30% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) solution in water. Add your DMSO stock to this cyclodextrin solution with vigorous vortexing. The cyclodextrin encapsulates the hydrophobic drug, preventing precipitation.
Q: Is the compound light-sensitive?
-
Answer: Yes. The benzothiazole moiety can be photo-reactive. Always wrap tubes in aluminum foil during preparation and storage.
References
-
Nolin, E., et al. (2019).[3][4][6] "Discovery of a ZIP7 inhibitor from a Notch pathway screen."[1][3][4][6] Nature Chemical Biology, 15, 179–188.[3][4][6]
-
Cayman Chemical. (2022).[4] "NVS-ZP7-4 Product Information & Safety Data Sheet."
-
MedChemExpress. (2024). "NVS-ZP7-4: Solubility and Formulation Guide."
Sources
- 1. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a ZIP7 Inhibitor from a Notch Pathway Screen - OAK Open Access Archive [oak.novartis.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. NVS-ZP7-4 Supplier | CAS 2349367-89-9 | AOBIOUS [aobious.com]
dealing with NVS-ZP7-4 HCl resistant cancer cell lines
Topic: Handling & Troubleshooting NVS-ZP7-4 HCl Resistant Cancer Cell Lines
Introduction & Compound Profile
Welcome to the technical guide for NVS-ZP7-4 , a potent, selective chemical probe targeting SLC39A7 (ZIP7) . This compound blocks the transport of zinc from the Endoplasmic Reticulum (ER) to the cytosol.
Why this matters: In sensitive cells (particularly Notch-mutant T-ALL), this blockade causes a lethal accumulation of zinc in the ER and a depletion of cytosolic zinc, triggering the Unfolded Protein Response (UPR) and subsequent apoptosis.[1]
The "HCl" Factor: You are working with the Hydrochloride (HCl) salt form. While this improves initial solubility compared to the free base, it introduces specific handling challenges—namely hygroscopicity and potential acidity in unbuffered stock solutions—that can mimic or mask biological resistance.
Module 1: Formulation & Stability (The "False Resistance" Check)
Before assuming biological resistance, we must rule out chemical inactivation. The HCl salt is prone to hydrolysis if stored improperly.
FAQ: Solubility & Handling
Q: My compound precipitates when added to cell culture media. Is this normal? A: NVS-ZP7-4 is hydrophobic. The HCl salt improves solubility in water/DMSO, but rapid dilution into aqueous media (pH 7.4) can cause the "free base" to crash out.
-
Troubleshooting:
-
Dissolve the HCl salt in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Do not store aqueous working solutions.
-
Step-down dilution: Dilute the DMSO stock 1:10 in PBS before adding to the final media to prevent "shock" precipitation.
-
Q: The compound seems less potent than the last batch. Why? A: The HCl form is hygroscopic . If the vial was left open at room temperature, it likely absorbed atmospheric water, altering the molecular weight basis of your calculations.
-
Corrective Action: Always store desiccated at -20°C. If you suspect hydration, re-verify concentration via HPLC or absorbance (λmax: 227/256 nm) rather than weight.
Module 2: Characterizing the Resistant Phenotype
True resistance to NVS-ZP7-4 is often binary and genetically driven. We must distinguish between Adaptive Tolerance (temporary UPR adjustment) and Genetic Resistance (Target mutation).
Diagnostic Workflow: Is it V430E?
Research confirms that a specific point mutation in the ZIP7 protein, Valine 430 to Glutamate (V430E) , confers transferable resistance by altering the binding pocket of the transporter [1].
Protocol: The Resistance Validation Matrix
Run these assays in parallel on your Parental (Sensitive) vs. Resistant lines.
| Assay | Readout in Sensitive Cells | Readout in Resistant Cells | Interpretation |
| Cell Viability (CTG) | IC50 < 1 µM | IC50 > 10 µM (Shift > 10x) | Confirmed Resistance Phenotype |
| Western Blot (UPR) | High p-eIF2α, CHOP, ATF4 | Basal/Low p-eIF2α, CHOP | ZIP7 is NOT being inhibited (Target Bypass) |
| Cytosolic Zn (Fluozin-3) | Rapid Decrease | No Change | Drug is not engaging target |
| ER Zn (FRET Sensor) | Rapid Accumulation | Stable Levels | Drug is excluded or target is mutated |
Module 3: Mechanistic Troubleshooting (The "Why")
If your cells are resistant, understanding the mechanism is critical for your next step.
Mechanism 1: The V430E Gatekeeper Mutation
The V430E mutation prevents NVS-ZP7-4 from binding to ZIP7, allowing normal zinc efflux from the ER. The cell avoids ER stress entirely.
Mechanism 2: Adaptive UPR (The "Survivor" Effect)
Some cancer lines (e.g., breast cancer TamR models) already have elevated ZIP7 and a "primed" UPR. They may buffer the ER stress induced by the drug by upregulating chaperones (BiP/GRP78) without triggering apoptosis.
Visualizing the Pathway
The diagram below illustrates the standard mechanism of action and the points of failure in resistant lines.
Figure 1: Mechanism of Action & Resistance Nodes. NVS-ZP7-4 blocks ZIP7, causing ER stress.[1][2][3][4][5][6] The V430E mutation restores Zinc flow, bypassing the blockade.
Module 4: Overcoming Resistance (Advanced Protocols)
If your research goal is to kill the resistant lines, you must bypass the ZIP7 blockade.
Strategy A: Targeting the Adaptation (UPR Inhibition)
If the cells are not genetically resistant (V430E) but are tolerating the stress, combine NVS-ZP7-4 with UPR inhibitors.
-
Protocol:
-
Treat cells with NVS-ZP7-4 (1 µM) .
-
Co-treat with PERK inhibitor (GSK2606414) or IRE1α inhibitor (4µ8C) .
-
Rationale: The cells are surviving by successfully resolving the ER stress. Blocking the resolution machinery forces them back into apoptosis [2].
-
Strategy B: The "Ferroptosis" Switch
Recent data suggests ZIP7 inhibition can protect against ferroptosis in some contexts, but high ER zinc can also sensitize cells to oxidative stress.
-
Experiment: Test sensitivity to Erastin or RSL3 .
-
Hypothesis: Resistant cells with restored ZIP7 function (V430E) will revert to the parental sensitivity profile regarding ferroptosis.
References
-
Nolin, E., Gans, S., Llamas, L. et al.[7][8] (2019).[1][4][5][9] Discovery of a ZIP7 inhibitor from a Notch pathway screen.[3][4][5][6][7][8] Nature Chemical Biology, 15, 179–188.[7][8] [Link]
-
Chen, P.H., Wu, J., Xu, Y. et al.[8] (2021).[8] Zinc transporter ZIP7 is a novel determinant of ferroptosis.[8] Cell Death & Disease, 12, 198.[8] [Link]
-
Taylor, K.M., et al. (2008). SLC39A7 (ZIP7) is a critical component of the redistribution of zinc from intracellular stores to the cytoplasm.[9][10] Biochemical Journal, 414(2), 205-215. [Link]
Sources
- 1. | BioWorld [bioworld.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a ZIP7 inhibitor from a Notch pathway screen. | BioFrontiers Institute | University of Colorado Boulder [colorado.edu]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Discovery of a ZIP7 Inhibitor from a Notch Pathway Screen - OAK Open Access Archive [oak.novartis.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. ZIP7-mediated intracellular zinc transport contributes to aberrant growth factor signaling in antihormone-resistant breast cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the efficacy of NVS-ZP7-4 HCl in in vivo tumor models
Welcome to the technical support center for NVS-ZP7-4 HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on utilizing this compound in in vivo tumor models. Our goal is to empower you with the knowledge to troubleshoot common issues and optimize your experimental design for maximal efficacy and reproducibility.
Frequently Asked Questions (FAQs)
This section addresses common initial questions about this compound.
Q1: What is the primary mechanism of action for this compound?
NVS-ZP7-4 is a first-in-class, potent, and specific inhibitor of the SLC39A7 (ZIP7) zinc transporter.[1][2][3] ZIP7 is responsible for transporting zinc from the endoplasmic reticulum (ER) into the cytoplasm.[4][5] By inhibiting ZIP7, NVS-ZP7-4 causes an accumulation of zinc within the ER, which disrupts ER homeostasis and induces significant ER stress.[5][6][7][8] This leads to the activation of the Unfolded Protein Response (UPR) and ultimately triggers apoptosis in cancer cells.[5][7][9] Additionally, in specific cancer types like T-cell acute lymphoblastic leukemia (T-ALL), this mechanism interferes with Notch receptor trafficking and signaling.[5][6][7][8][10] In hepatocellular carcinoma (HCC), NVS-ZP7-4 has also been shown to inhibit the PI3K/AKT signaling pathway.[4]
Caption: Troubleshooting workflow for lack of in vivo efficacy.
-
Is the compound active? Before complex in vivo troubleshooting, confirm the activity of the specific lot of this compound you are using. Run a simple in vitro assay (e.g., apoptosis or viability assay on a sensitive cell line like TALL-1) to ensure it meets specifications. [1][5]* Is the formulation correct and stable?
-
Visual Inspection: After preparation, does the dosing solution appear clear and homogenous? Any precipitation or phase separation indicates a problem. [11] * Preparation Protocol: Are you following the correct order of addition for the vehicle components? For example, the drug is typically dissolved in DMSO first, followed by the addition of co-solvents like PEG300, then the surfactant (Tween-80), and finally the aqueous component. [12]This order is crucial to prevent precipitation.
-
Freshness: Are you preparing the formulation fresh before each administration? Small molecule solutions can be unstable, and precipitation can occur over time, especially upon storage at lower temperatures. [11]
-
-
Is the dose sufficient? If you are not seeing toxicity, you may be underdosing. The goal is to achieve a sufficient concentration of the free drug at the tumor site for a sustained period. [13]Consider performing a dose-escalation study to find the MTD and test doses up to that limit. [14]* Is the schedule optimal? The drug's half-life dictates the dosing frequency. A compound with a short half-life may require twice-daily (BID) dosing instead of once-daily (QD) to maintain therapeutic exposure. A pilot PK study to measure plasma and tumor drug concentrations over time is highly informative for optimizing the schedule. [14]* Route of Administration: While i.p. injection is common, it can lead to variable absorption. For more consistent exposure, consider intravenous (i.v.) or oral (p.o.) administration if the compound's properties allow. Each route has different absorption and distribution profiles. [15][16]
-
Target Expression: Have you confirmed that your chosen tumor model (cell line xenograft or PDX) expresses high levels of the drug target, ZIP7? Low or absent target expression is a primary reason for resistance. [17]Verify ZIP7 expression via Western Blot, IHC, or RNA-seq data.
-
Model Sensitivity: Not all models with target expression will be sensitive. The oncogenic signaling pathways driving the tumor are critical. This compound has shown efficacy in models driven by Notch signaling or those sensitive to PI3K/AKT inhibition. [4][5]A tumor driven by a different, dominant oncogene may not respond.
-
Tumor Microenvironment (TME): The TME can impact drug delivery and efficacy. Poorly vascularized tumors can limit drug penetration. [18]Consider analyzing tumor histology to assess vascularization.
| Potential Cause | Troubleshooting Action | Success Metric |
| Inactive Compound | Test compound lot in a validated in vitro assay. | IC50 matches reference values. |
| Formulation Precipitation | Prepare fresh daily; adjust vehicle composition. | Clear, homogenous solution. |
| Sub-therapeutic Dose | Perform dose-escalation up to MTD. | Dose-dependent tumor growth inhibition. |
| Poor PK Profile | Conduct a pilot PK study; adjust dosing schedule (e.g., BID). | Sustained drug concentration in plasma/tumor. |
| Low Target Expression | Verify ZIP7 expression in the tumor model (e.g., Western Blot). | High ZIP7 protein levels detected. |
| Inappropriate Model | Test this compound on a panel of cell lines in vitro. | Identify sensitive and resistant models. |
| Table 2: Troubleshooting checklist for lack of in vivo efficacy. |
Problem: Excessive Toxicity or Animal Morbidity
Q: I am observing significant (>15%) body weight loss, lethargy, or other adverse effects in my treatment group. How can I manage this?
A: Toxicity is a common challenge with small molecule inhibitors and indicates that the therapeutic window in your current protocol is too narrow. [19]
-
The MTD is the highest dose that does not cause unacceptable toxicity (e.g., >20% body weight loss or significant clinical signs). [14]If you are seeing toxicity, you are likely exceeding the MTD.
-
Action: Perform a formal MTD study. Start with a low dose and escalate in different cohorts of animals until dose-limiting toxicity is observed. This will define the upper limit for your efficacy studies.
-
Vehicle Toxicity: The vehicle itself can cause toxicity, especially with high concentrations of DMSO or surfactants. Run a vehicle-only control group in your MTD study to assess this.
-
Administration Stress: Ensure proper injection technique to minimize stress and potential for mis-dosing or injury.
-
Instead of a high QD dose, a lower dose administered BID may maintain the same total daily exposure but reduce peak-concentration-related toxicity.
-
Consider intermittent dosing schedules (e.g., 5 days on, 2 days off) which can allow animals to recover from treatment-related side effects while still providing anti-tumor activity.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration (10 mg/mL Stock)
This protocol is an example and may require optimization.
-
Calculate Required Mass: Determine the total mass of this compound needed for your study.
-
Initial Solubilization: Weigh the required amount of this compound into a sterile conical tube. Add the required volume of sterile DMSO to achieve a concentration of 100 mg/mL. Vortex thoroughly until fully dissolved.
-
Add Co-solvent: Add 4 volumes of sterile PEG300 to the DMSO solution (for a total of 5 volumes). Vortex until the solution is clear and homogenous.
-
Add Surfactant: Add 0.5 volumes of sterile 10% Tween-80 solution. Vortex gently to mix without creating excessive foam.
-
Final Dilution: Slowly add 4.5 volumes of sterile 0.9% saline while vortexing to bring the solution to the final volume. The final concentration will be 10 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 0.5% Tween-80, and 49.5% Saline.
-
Administration: Use the formulation immediately. Do not store. Administer the appropriate volume to the animal based on its body weight to achieve the target mg/kg dose.
References
- NVS-ZP7-4 inhibits hepatocellular carcinoma tumorigenesis and promotes apoptosis via PI3K/AKT signaling - PMC. (2023-07-21).
- Discovery of a ZIP7 inhibitor from a Notch p
- Discovery of a ZIP7 Inhibitor from a Notch Pathway Screen - Novartis OAK. (2019-02-19).
- Possible side effects from targeted small molecule inhibitory drugs.
- Search for alternative Notch 1 pathway modulators leads Novartis to NVS-ZP7-4 - | BioWorld. (2019-02-20).
- Challenges in Small Molecule Targeted Drug Development - PharmiWeb.com. (2024-04-22).
- Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels - PubMed Central.
- Discovery of a ZIP7 inhibitor from a Notch pathway screen - ResearchG
- Discovery of a ZIP7 inhibitor from a Notch pathway screen. | BioFrontiers Institute. (2019-10-29).
- 5 Essential Steps for a Successful Immuno-Oncology In Vivo Study. (2024-06-26).
- PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC.
- Opportunities and Challenges of Small Molecule Inhibitors in Glioblastoma Treatment: Lessons Learned from Clinical Trials - PMC - PubMed Central.
- Issues in experimental design and endpoint analysis in the study of experimental cytotoxic agents in vivo in breast cancer and other models - PubMed.
- NVS-ZP7-4 - PRODUCT INFORM
- NVS-ZP7-4 | ZIP7 Inhibitor | MedChemExpress.
- EdU in vivo (mouse) troubleshooting?
- NVS-ZP7-4 = 98 HPLC 2349367-89-9 - Sigma-Aldrich.
- (R)-NVS-ZP7-4 - MedchemExpress.com.
- Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC. (2020-05-04).
- Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements - ResearchG
- NVS-ZP7-4 Supplier | CAS 2349367-89-9 - AOBIOUS.
- NVS-ZP7-3 treatment induces apoptosis and ER stress in Notch...
- Preclinical Formulations: Insight, Strategies, and Practical Consider
- Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute's Nanotechnology Characterization Labor
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NVS-ZP7-4 Supplier | CAS 2349367-89-9 | AOBIOUS [aobious.com]
- 4. NVS-ZP7-4 inhibits hepatocellular carcinoma tumorigenesis and promotes apoptosis via PI3K/AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a ZIP7 Inhibitor from a Notch Pathway Screen - OAK Open Access Archive [oak.novartis.com]
- 7. | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of a ZIP7 inhibitor from a Notch pathway screen. | BioFrontiers Institute | University of Colorado Boulder [colorado.edu]
- 11. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Issues in experimental design and endpoint analysis in the study of experimental cytotoxic agents in vivo in breast cancer and other models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. blog.championsoncology.com [blog.championsoncology.com]
- 18. Opportunities and Challenges of Small Molecule Inhibitors in Glioblastoma Treatment: Lessons Learned from Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Navigating High-Throughput Screens with NVS-ZP7-4 HCl
Welcome to the technical support resource for researchers utilizing NVS-ZP7-4 HCl. This guide is designed to provide expert insights and practical troubleshooting strategies to help you navigate the complexities of high-throughput screening (HTS) and ensure the integrity of your experimental results. We will delve into the mechanism of this compound and provide robust methodologies for identifying and mitigating common assay artifacts.
Section 1: Frequently Asked Questions (FAQs) about this compound
This section addresses fundamental questions about the compound to provide a solid foundation for its use in your research.
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific small-molecule inhibitor of the zinc transporter SLC39A7, more commonly known as ZIP7.[1][2] ZIP7 is an endoplasmic reticulum (ER)-resident protein responsible for transporting zinc from the ER lumen into the cytoplasm.[3][4] By inhibiting ZIP7, NVS-ZP7-4 blocks this zinc efflux, leading to an accumulation of zinc within the ER.[2][3][4] This disruption of zinc homeostasis is the primary mechanism of action and triggers downstream cellular stress pathways.[5]
Q2: How does this compound affect the Notch signaling pathway?
NVS-ZP7-4 was originally discovered through a phenotypic screen for inhibitors of the Notch signaling pathway.[3][6] The proper trafficking and processing of Notch receptors to the cell surface are critical for pathway activation.[4] The accumulation of ER zinc and subsequent ER stress caused by NVS-ZP7-4 inhibition of ZIP7 interferes with the proper folding and trafficking of the Notch receptor.[3][5] This leads to a reduction in Notch signaling, making NVS-ZP7-4 a valuable chemical tool for studying this critical oncogenic pathway.[7]
Q3: What are the expected cellular effects of this compound treatment?
The primary cellular consequence of ZIP7 inhibition by NVS-ZP7-4 is the induction of ER stress and the Unfolded Protein Response (UPR).[3] In sensitive cell lines, particularly those with activating Notch mutations like many T-cell acute lymphoblastic leukemia (T-ALL) cells, prolonged ER stress leads to apoptosis.[5] Therefore, key observable effects include the upregulation of UPR markers (e.g., HSPA5, CHOP), interference with protein trafficking, and induction of programmed cell death.[8]
Q4: What is a recommended starting concentration range for this compound in cell-based assays?
The effective concentration of this compound can vary significantly depending on the cell line and assay duration. Published studies have shown activity in various T-ALL cell lines in the nanomolar to low micromolar range. For example, in apoptosis assays conducted over 72 hours, concentrations around 1-2 µM have been shown to be effective.[3][9] For initial screening, a dose-response curve ranging from 10 nM to 10 µM is recommended to determine the optimal concentration for your specific experimental system.
Section 2: Troubleshooting HTS Artifacts
High-throughput screening is a powerful tool, but it is susceptible to artifacts that can lead to the costly pursuit of false-positive hits.[10] This section provides a troubleshooting framework for identifying and validating hits when using this compound or other small molecules.
Issue 1: My hit appears to be a false positive. What are the common causes?
False positives in HTS campaigns are common and can arise from several mechanisms unrelated to specific, on-target modulation.[10][11] The most prevalent causes are:
-
Compound Aggregation: Many organic molecules self-assemble into colloidal aggregates in aqueous buffers, especially at higher concentrations typical for HTS.[12] These aggregates can nonspecifically sequester and inhibit proteins, leading to promiscuous activity across multiple assays.[13] This is one of the most common mechanisms for false positives.[11]
-
Pan-Assay Interference Compounds (PAINS): PAINS are chemical structures that are known to interfere with assay readouts through various mechanisms, including chemical reactivity, redox cycling, or interference with optical detection methods.[14][15] Their activity is often not specific to a single target.
-
Chemical Reactivity: Some compounds are inherently reactive and can covalently modify target proteins or other assay components, leading to an irreversible and often nonspecific signal.[16]
-
Assay Technology Interference: Compounds can directly interfere with the detection method. This includes autofluorescence, light quenching, or light scattering, which can produce false positive or false negative results depending on the assay format.[15][17]
-
Impurities: Contaminants within the compound sample, such as residual metals from synthesis (e.g., zinc), can be the true source of bioactivity.[10]
Diagram 1: HTS Hit Triage Workflow
This workflow outlines a systematic approach to de-risk potential hits from a primary screen.
Caption: Mechanism of aggregation-based false positives.
Issue 3: My assay involves fluorescence. Could the compound be interfering with the readout?
Yes, this is a significant source of artifacts in fluorescence-based assays (e.g., FRET, FP, HCS). [17]Compounds can possess intrinsic fluorescence (autofluorescence) at the excitation/emission wavelengths of your assay, leading to a false increase in signal. Conversely, they can absorb light at these wavelengths (quenching), causing a false decrease in signal. [15][17]
-
Diagnostic Approach: A simple counter-screen is essential. Run the assay in the absence of the target protein or a key biological component. Add the compound and measure the signal. Any signal change observed in this "null" assay is due to direct compound interference. This should be performed for all primary hits from a fluorescence-based screen.
Section 3: Experimental Protocols for Artifact Validation
Here we provide step-by-step methodologies for key counter-screens. These protocols are designed to be self-validating by including necessary controls.
Protocol 1: Detergent Titration Counter-Screen
Objective: To determine if a compound's inhibitory activity is dependent on aggregation.
Methodology:
-
Prepare Compound Dilutions: Prepare two identical serial dilution plates of the test compound (e.g., 11-point, 1:3 dilution starting from 100 µM).
-
Prepare Assay Buffers: Prepare two batches of your final assay buffer.
-
Buffer A: Standard assay buffer (with 0% detergent).
-
Buffer B: Standard assay buffer + 0.02% Triton X-100 (this will be diluted 1:1 to a final concentration of 0.01%).
-
-
Run Parallel Assays: Set up two parallel assay plates.
-
Plate 1 (No Detergent): Perform your standard inhibition assay, adding the compound dilutions and using Buffer A.
-
Plate 2 (+ Detergent): Perform the identical inhibition assay, but use Buffer B for the final dilution step of the enzyme or substrate.
-
-
Controls (on both plates):
-
Positive Control: A known, non-aggregating inhibitor of your target. Its IC50 should not shift significantly.
-
Negative Control: DMSO only (represents 0% inhibition).
-
100% Inhibition Control: No enzyme or relevant substrate.
-
-
Data Analysis:
-
Generate dose-response curves for the test compound and positive control from both plates.
-
Calculate the IC50 values for each condition.
-
Calculate the IC50 fold-shift for the test compound: Fold Shift = (IC50 with Detergent) / (IC50 without Detergent). A fold shift >10 is a strong indicator of an artifact. [12]
-
Protocol 2: Dynamic Light Scattering (DLS)
Objective: To directly detect the formation of sub-micron particles (aggregates) in solution.
Methodology:
-
Sample Preparation:
-
Prepare the test compound in the exact same final assay buffer used in the primary screen. Test a range of concentrations, including and exceeding the observed IC50.
-
Filter all buffers meticulously (e.g., 0.02 µm filter) to remove dust, which can interfere with DLS measurements.
-
-
Controls:
-
Negative Control: Assay buffer with DMSO only. This should show no significant particle formation.
-
Positive Control: A known aggregating compound (e.g., Methylene Blue) at a concentration above its critical aggregation concentration (CAC).
-
-
DLS Measurement:
-
Equilibrate samples to the assay temperature.
-
Acquire DLS data according to the instrument manufacturer's instructions. Measurements are typically performed in a high-throughput plate format (e.g., 384-well). [18][19]4. Data Analysis:
-
Analyze the correlation functions to determine the size distribution and average particle diameter.
-
An aggregating compound will show a concentration-dependent increase in particle size, with diameters typically ranging from 100 nm to >1000 nm. [12]The negative control should show only very small particles (<10 nm) corresponding to buffer components or protein.
-
Protocol 3: Zinc Chelation Control Experiment
Objective: To rule out false-positive activity from contaminating zinc ions. [10]This is particularly relevant when working with a ZIP7 inhibitor, as contaminating zinc could produce confounding biological effects.
Methodology:
-
Pre-incubation Step:
-
In your assay plate, add the test compound at a fixed concentration (e.g., its IC50).
-
To one set of wells, add a strong, cell-permeable zinc chelator like TPEN (N,N,N′,N′-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine) to a final concentration of 10-20 µM.
-
To a parallel set of wells, add vehicle (DMSO).
-
Incubate for 15-30 minutes at room temperature to allow for chelation.
-
-
Run Assay: Proceed with your standard assay protocol by adding the remaining reagents (cells, target protein, etc.).
-
Data Analysis:
-
Compare the activity of the test compound in the presence and absence of TPEN.
-
If the compound's activity is significantly reduced or abolished in the presence of TPEN, it strongly suggests that the observed effect was due to contaminating zinc and not the compound itself. [10] By systematically applying these troubleshooting guides and validation protocols, researchers can confidently distinguish true, specific inhibitors like this compound from the many artifacts that can arise during high-throughput screening, ultimately saving valuable time and resources.
-
References
-
Assay Interference by Aggregation. (2017). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Allen, K., et al. (2020). Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods. Current Protocols in Chemical Biology, 12(1), e78. [Link]
-
CD BioSciences. (n.d.). Identification of Small-Molecule Aggregation. Retrieved February 7, 2024, from [Link]
-
Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods. (2020). PubMed. [Link]
-
Nolin, E., et al. (2019). Discovery of a ZIP7 inhibitor from a Notch pathway screen. Nature Chemical Biology, 15(2), 179-188. [Link]
-
Nolin, E., et al. (2019). Discovery of a ZIP7 Inhibitor from a Notch Pathway Screen. Novartis OAK. [Link]
-
Arkin, M. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. NCATS NIH. [Link]
-
Search for alternative Notch 1 pathway modulators leads Novartis to NVS-ZP7-4. (2019). BioWorld. [Link]
-
Nolin, E., et al. (2019). Discovery of a ZIP7 inhibitor from a Notch pathway screen. Semantic Scholar. [Link]
-
Discovery of a ZIP7 inhibitor from a Notch pathway screen. (2019). BioFrontiers Institute, University of Colorado Boulder. [Link]
-
Nolin, E., et al. (2019). Discovery of a ZIP7 inhibitor from a Notch pathway screen. ResearchGate. [Link]
-
High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery. (2023). Malaria Journal. [Link]
-
NVS-ZP7-4. (n.d.). Immunomart. Retrieved February 7, 2024, from [Link]
-
Pan-assay interference compounds. (n.d.). Wikipedia. Retrieved February 7, 2024, from [Link]
-
NVS-ZP7-3 treatment induces apoptosis and ER stress in Notch pathway-active T-ALL cell lines. (2019). ResearchGate. [Link]
-
Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. [Link]
-
de Souza, T. A. J. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Biochemistry & Pharmacology: Open Access. [Link]
-
Wassermann, C., et al. (2020). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. SLAS Discovery. [Link]
-
Assay Interference by Chemical Reactivity. (2015). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Strategies to Avoid and Reduce Off-Target Effects. (n.d.). CRISPR Medicine News. Retrieved February 7, 2024, from [Link]
-
Interference and Artifacts in High-content Screening. (2023). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
Sources
- 1. NVS-ZP7-4 - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a ZIP7 Inhibitor from a Notch Pathway Screen - OAK Open Access Archive [oak.novartis.com]
- 5. | BioWorld [bioworld.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Discovery of a ZIP7 inhibitor from a Notch pathway screen. | BioFrontiers Institute | University of Colorado Boulder [colorado.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Small-Molecule Aggregation - CD BioSciences [cd-biophysics.com]
- 12. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 15. drughunter.com [drughunter.com]
- 16. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating ZIP7 Inhibition: A Functional Comparison Guide for NVS-ZP7-4 HCl
Executive Summary: The Gatekeeper of ER Zinc
ZIP7 (SLC39A7) is not merely a passive channel; it is the critical "gatekeeper" of the Endoplasmic Reticulum (ER), controlling the rapid release of stored zinc (
NVS-ZP7-4 HCl represents a breakthrough as the first selective chemical probe for ZIP7. Unlike broad-spectrum chelators or slow-acting genetic tools, it allows for the precise, acute interrogation of ZIP7 kinetics. This guide outlines the validation of this compound using a functional Cytosolic Zinc Burst Assay , providing a robust framework to distinguish specific inhibition from generalized metal depletion.
Comparative Analysis: Why NVS-ZP7-4?
Researchers often default to siRNA or TPEN for zinc studies. However, for validating ZIP7 specifically, these alternatives have critical limitations.
Table 1: Performance Matrix of ZIP7 Modulation Tools
| Feature | This compound (Chemical Probe) | siRNA / shRNA (Genetic Knockdown) | TPEN (Chelator) |
| Target Specificity | High (Targets ZIP7 pore; validated by V430E mutant) | High (Sequence specific) | Low (Strips |
| Onset of Action | Acute (< 2 hours) | Chronic (48–72 hours) | Immediate (Minutes) |
| Mechanism | Blocks ER-to-Cytosol transport | Reduces protein expression | Global chelation (cytosolic & organellar) |
| ER Stress Induction | Moderate (Acute UPR activation) | Severe (Chronic UPR; often apoptotic) | Severe (Global metalloprotein unfolding) |
| Reversibility | Yes (Washout restores flux) | No (Requires turnover) | No (Requires |
| Primary Use Case | Kinetic signaling analysis; functional screening | Phenotypic confirmation; long-term viability | Negative control for Zn-dependency |
Expert Insight: Use siRNA to confirm the phenotype (e.g., cell death), but use This compound to map the signaling kinetics. Chronic loss of ZIP7 (siRNA) often kills cells before signaling pathways can be assayed cleanly, making the chemical probe superior for mechanistic dissection.
Mechanistic Logic & Visualization
To validate inhibition, one must understand the "Zinc Signal" pathway. Under normal conditions, CK2 phosphorylates ZIP7, opening the gate.
Diagram 1: The ZIP7 Zinc-Signaling Axis
Caption: NVS-ZP7-4 blocks the ZIP7 channel, preventing the release of ER zinc.[1][3][4][5][6] This leaves phosphatases active, thereby suppressing downstream survival signaling (AKT/ERK).
Core Protocol: The Cytosolic Zinc Burst Assay
This protocol validates NVS-ZP7-4 efficacy by quantifying the prevention of cytosolic zinc elevation. We utilize FluoZin-3 AM , a high-affinity (
Reagents & Setup
-
Cell Line: HeLa or HEK293 (High ZIP7 expression).
-
Probe: this compound (Resuspend in DMSO; working conc. 1–5 µM).
-
Sensor: FluoZin-3 AM (Invitrogen).
-
Stimulant: EGF (100 ng/mL) or simply measure basal steady-state changes.
-
Control: TPEN (5 µM) as a negative control (total depletion).
Step-by-Step Methodology
Step 1: Dye Loading
-
Seed cells in black-walled, clear-bottom 96-well plates (confluency ~80%).
-
Wash cells 2x with Zinc-Free Buffer (HBSS or Krebs-Ringer, no
initially to avoid pump interference, though physiological buffer is acceptable if Zn-free). -
Incubate with 2 µM FluoZin-3 AM for 30–45 minutes at 37°C in the dark.
-
Critical: Do not use serum (FBS) during loading; albumin binds zinc and dye.
-
Step 2: Cleavage & Recovery
-
Wash cells 3x with Zinc-Free Buffer to remove extracellular dye.
-
Incubate for 20 minutes in fresh buffer to allow complete de-esterification of the AM group.
Step 3: Treatment (The Validation Step)
-
Experimental Group: Add This compound (1 µM and 5 µM).
-
Vehicle Control: Add DMSO (matched %).
-
Positive Control (for depletion): Add TPEN (5 µM).
-
Incubate for 1–2 hours .
-
Note: Unlike transcriptional changes, transport inhibition happens rapidly.
-
Step 4: Kinetic Measurement
-
Transfer to a fluorescence plate reader (Ex/Em: 494/516 nm) or confocal microscope.
-
Basal Read: Measure fluorescence for 5 minutes.
-
Stimulation (Optional but recommended): Inject EGF (100 ng/mL). ZIP7 is phosphorylated downstream of EGFR, triggering a zinc wave.
-
Readout: Monitor fluorescence for 30 minutes.
Data Interpretation[1][2][3][6][7][8][9][10]
-
Vehicle: You should see a stable baseline or a sharp rise upon EGF stimulation (The "Zinc Burst").
-
NVS-ZP7-4 Treated: Fluorescence should be significantly lower than vehicle. If stimulated with EGF, the "burst" will be blunted or abolished.
-
TPEN: Fluorescence should drop to near zero (below baseline).
Downstream Functional Validation
To confirm the inhibition is physiologically relevant, you must assess the downstream signaling nodes.
Western Blot Workflow
-
Treat cells with NVS-ZP7-4 (1 µM) for 4 hours.
-
Lyse in RIPA buffer containing protease/phosphatase inhibitors.
-
Blot for:
-
p-AKT (Ser473) and p-ERK1/2 : Should decrease upon ZIP7 inhibition (due to phosphatase hyperactivity).
-
GRP78/BiP or CHOP : Should increase (markers of ER stress caused by zinc retention).
-
Total AKT/ERK : Loading controls.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the FluoZin-3 AM functional assay to validate ZIP7 inhibition.
Troubleshooting & Controls (Self-Validation)
-
Is the effect specific?
-
Is the probe precipitating?
-
Check: NVS-ZP7-4 is hydrophobic.[7] Ensure DMSO concentration is <0.5% in the final assay. If the solution turns cloudy, the compound has crashed out; sonicate or warm the stock.
-
-
Signal too low?
-
Fix: Ensure you are using Zinc-Free buffers. Trace zinc in standard buffers can saturate the high-affinity FluoZin-3 sensor before the assay begins.
-
References
-
Discovery of a ZIP7 inhibitor from a Notch pathway screen. Source: Nature Chemical Biology (2019).[7][8] URL:[Link] Significance:[2][3][4][9][10][11] The primary paper characterizing NVS-ZP7-4, its mechanism, and the V430E resistance mutation.
-
Protein kinase CK2 triggers cytosolic zinc signaling pathways by phosphorylation of zinc channel ZIP7. Source:[12][9][10] Science Signaling (2012).[10] URL:[Link] Significance:[2][3][4][12][9][8][10][11][13] Establishes the mechanism of ZIP7 phosphorylation and its link to AKT/ERK signaling.[12][9][10]
-
The Zinc Transporter SLC39A7 (ZIP7) Is Essential for Regulation of Cytosolic Zinc Levels. Source:[1][14] Molecular Pharmacology (2018).[15] URL:[Link] Significance: Validates the physiological role of ZIP7 in maintaining cytosolic zinc pools.[14]
-
Zn2+ influx activates ERK and Akt signaling pathways. Source: eLife (2021). URL:[Link] Significance: Provides detailed protocols for using fluorescent sensors to correlate Zinc dynamics with kinase activity.
Sources
- 1. The zinc transporter SLC39A7 (ZIP7) harbours a highly-conserved histidine-rich N-terminal region that potentially contributes to zinc homeostasis in the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Zinc transport from the endoplasmic reticulum to the cytoplasm via Zip7 is necessary for barrier dysfunction mediated by inflammatory signaling in RPE cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a ZIP7 inhibitor from a Notch pathway screen. | BioFrontiers Institute | University of Colorado Boulder [colorado.edu]
- 7. NVS-ZP7-4 Supplier | CAS 2349367-89-9 | AOBIOUS [aobious.com]
- 8. NVS-ZP7-7, powder, 98 (HPLC) Sigma-Aldrich [sigmaaldrich.com]
- 9. Essential Role of the Zinc Transporter ZIP9/SLC39A9 in Regulating the Activations of Akt and Erk in B-Cell Receptor Signaling Pathway in DT40 Cells | PLOS One [journals.plos.org]
- 10. Protein kinase CK2 triggers cytosolic zinc signaling pathways by phosphorylation of zinc channel ZIP7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Essential Role of the Zinc Transporter ZIP9/SLC39A9 in Regulating the Activations of Akt and Erk in B-Cell Receptor Signaling Pathway in DT40 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The ZIP7 gene (Slc39a7) encodes a zinc transporter involved in zinc homeostasis of the Golgi apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Zinc Transporter SLC39A7 (ZIP7) Is Essential for Regulation of Cytosolic Zinc Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the effects of NVS-ZP7-4 HCl and DAPT on the Notch signaling pathway
[1]
Executive Summary
This guide compares DAPT , the industry-standard
Mechanistic Divergence
The Notch signaling cascade relies on a series of proteolytic cleavages and precise trafficking.[1] The choice between DAPT and NVS-ZP7-4 dictates where and how the pathway is intercepted.[1]
DAPT (The Downstream Blockade) [1][2]
-
Class:
-Secretase Inhibitor (GSI).[1][3] -
Target: Presenilin complex (catalytic core of
-secretase).[1] -
Mechanism: DAPT binds to the
-secretase complex at the cell membrane and endosomes.[1] It physically prevents the intramembrane proteolysis (S3 cleavage) of the Notch Extracellular Truncation (NEXT) fragment.[1] -
Outcome: The Notch Intracellular Domain (NICD) is never released; however, the receptor is still trafficked to the surface and undergoes S2 cleavage by ADAM proteases.[1]
This compound (The Upstream Metabolic Modulator)
-
Target: ZIP7, an ER-localized zinc transporter.[1][4][5][6][7][8][9]
-
Mechanism: ZIP7 is responsible for releasing stored Zinc (
) from the ER into the cytosol.[1] NVS-ZP7-4 inhibits this transport, causing luminal ER Zinc accumulation and cytosolic Zinc depletion.[1] -
Outcome: Since Notch maturation and trafficking are sensitive to ER homeostasis and Zinc availability (crucial for protein folding and metalloprotease function), NVS-ZP7-4 triggers the Unfolded Protein Response (UPR).[1] This traps Notch precursors in the ER or targets them for degradation, preventing them from ever reaching the cell surface.[1]
Pathway Visualization (Graphviz)
Figure 1: Mechanistic intervention points.[1] NVS-ZP7-4 halts Notch at the ER level via Zinc modulation, while DAPT blocks the final enzymatic cleavage at the membrane.[1]
Comparative Data Profile
The following table summarizes the functional differences observed in T-ALL (T-cell acute lymphoblastic leukemia) cell lines and standard reporter assays.
| Feature | DAPT | This compound |
| Primary Target | ZIP7 (SLC39A7) | |
| IC50 (Cellular) | ~20 nM - 100 nM (Context dependent) | ~100 nM - 500 nM |
| Effect on Surface Notch | No Change / Accumulation. Receptor reaches surface; stub (NEXT) accumulates.[1] | Reduction. Receptor is retained in ER or degraded; fails to reach surface.[1] |
| Effect on NICD | Abolished. Direct inhibition of generation.[1] | Abolished. Indirect prevention of precursor maturation.[1] |
| Cellular Response | G0/G1 Cell Cycle Arrest; Differentiation.[1] | ER Stress (UPR Activation); Apoptosis.[1][5][8][9] |
| Key Biomarker | Accumulation of NEXT (Notch Extracellular Truncation).[1] | Upregulation of BiP/GRP78 (ER Stress marker). |
| Solubility | Low in water; soluble in DMSO.[1] | Improved water solubility (HCl salt form).[1] |
Experimental Protocols
To validate the distinct mechanisms of these compounds, we recommend a dual-assay approach: Flow Cytometry (to assess trafficking) and Western Blotting (to assess cleavage products).[1]
Protocol A: Surface Notch Trafficking Assay (Flow Cytometry)
Use this protocol to distinguish NVS-ZP7-4 (Trafficking block) from DAPT (Cleavage block).[1]
Materials:
-
T-ALL cells (e.g., KOPT-K1 or HPB-ALL).[1]
-
This compound (Reconstitute to 10 mM in DMSO).[1]
-
DAPT (Reconstitute to 10 mM in DMSO).
-
PE-conjugated Anti-Notch1 Antibody (Extracellular epitope specific).[1]
Workflow:
-
Seeding: Plate
cells/mL in 6-well plates. -
Treatment:
-
Control: 0.1% DMSO.[1]
-
DAPT: Treat with 1
M for 24 hours. -
NVS-ZP7-4: Treat with 0.5
M for 24 hours.
-
-
Harvesting: Collect cells and wash 2x with cold PBS + 1% BSA.
-
Staining: Incubate cells with PE-Anti-Notch1 (1:100) for 30 mins on ice in the dark.[1] Do not permeabilize cells; we only want to measure surface receptor.
-
Analysis: Analyze via Flow Cytometry (e.g., BD FACSCelesta).[1]
Expected Results:
-
DMSO: High surface expression (Baseline).[1]
-
DAPT: High surface expression (Similar to DMSO, potentially slightly higher due to lack of internalization/cleavage).[1]
-
NVS-ZP7-4: Significant reduction in surface expression (Shift left).
Protocol B: Cleavage Product Analysis (Western Blot)
Use this to visualize the specific protein fragments accumulated by inhibition.[1]
Workflow:
-
Lysis: Lyse treated cells (from Protocol A) in RIPA buffer containing protease inhibitors and phosphatase inhibitors.
-
Electrophoresis: Run 20
g of protein on a 4-12% Bis-Tris gradient gel. -
Antibody Selection:
-
Interpretation:
| Marker | DAPT Treated | NVS-ZP7-4 Treated |
| NICD (Val1744) | Absent | Absent |
| NEXT (~120 kDa) | Accumulated (Strong Band) | Absent / Faint |
| Full Length | Present | Present (Trapped in ER) |
| BiP (ER Stress) | Low (Baseline) | High (Induced) |
Critical Application Notes
-
Toxicity Profiles:
-
DAPT: In in vivo models, chronic DAPT use causes goblet cell metaplasia in the gut due to pan-Notch inhibition.[1]
-
NVS-ZP7-4: Induces general ER stress.[1] While effective for killing Notch-dependent cancer cells (T-ALL), the cytotoxicity is driven by the Unfolded Protein Response (UPR), not just Notch loss.[1] Controls for ER stress (e.g., Thapsigargin) should be included in initial characterizations.[1]
-
-
Resistance Mechanisms:
-
Cells can develop resistance to NVS-ZP7-4 via a V430E mutation in ZIP7 , which restores Zinc transport despite the inhibitor.[1][4][5][7][8]
-
Crucial Validation: NVS-ZP7-4 resistant cells remain sensitive to DAPT .[1] This confirms that if you bypass the trafficking block (ZIP7), the downstream enzyme (
-secretase) is still functional and druggable.[1]
-
-
Reconstitution:
-
This compound: The HCl salt improves solubility, but stock solutions should still be prepared in DMSO.[1] Avoid freeze-thaw cycles; aliquot immediately.
-
References
-
Nolin, E., et al. (2019). "Discovery of a ZIP7 inhibitor from a Notch pathway screen."[1][7][9] Nature Chemical Biology, 15, 179–188.[1][7]
-
Dovey, H. F., et al. (2001). "Functional gamma-secretase inhibitors reduce beta-amyloid peptide levels in brain."[1] Journal of Neurochemistry, 76(1), 173-181.[1]
-
Taylor, K. M., et al. (2008). "Structure-function analysis of a novel member of the LIV-1 subfamily of zinc transporters, ZIP7."[1] Biochemical Journal, 414(2), 205-215.[1]
Sources
- 1. DAPT (chemical) - Wikipedia [en.wikipedia.org]
- 2. Notch pathway inhibitor DAPT accelerates in vitro proliferation and adipogenesis in infantile hemangioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Notch signaling inactivation by small molecule γ-secretase inhibitors restores the multiciliated cell population in the airway epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a ZIP7 inhibitor from a Notch pathway screen. | BioFrontiers Institute | University of Colorado Boulder [colorado.edu]
- 5. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Discovery of a ZIP7 Inhibitor from a Notch Pathway Screen - OAK Open Access Archive [oak.novartis.com]
- 8. researchgate.net [researchgate.net]
- 9. | BioWorld [bioworld.com]
Validating the Anti-Tumor Effects of NVS-ZP7-4 HCl in Patient-Derived Xenograft (PDX) Models
Executive Summary & Mechanistic Distinction
NVS-ZP7-4 HCl is a first-in-class chemical probe designed to inhibit SLC39A7 (ZIP7) , a zinc transporter located on the Endoplasmic Reticulum (ER) membrane.
Critical Distinction: While Zinc Transporter 4 (ZIP4/SLC39A4) is a well-known target in pancreatic cancer (PDAC), NVS-ZP7-4 targets ZIP7 , not ZIP4. Its primary mechanism is the induction of lethal ER stress and the downstream blockade of Notch signaling by trapping zinc within the ER lumen.
This guide outlines the protocol for validating this compound in Patient-Derived Xenograft (PDX) models, specifically targeting tumors dependent on Notch signaling (e.g., T-ALL) or those with high ER-stress sensitivity (e.g., PDAC, Breast).
Mechanism of Action (MoA)
Unlike standard chemotherapies that damage DNA, NVS-ZP7-4 acts as a proteotoxic stress inducer. By inhibiting ZIP7, it prevents zinc release from the ER into the cytosol. This zinc accumulation disrupts protein folding enzymes (like PDI), triggers the Unfolded Protein Response (UPR), and prevents the maturation/trafficking of the Notch receptor to the cell surface.
DOT Diagram: NVS-ZP7-4 Mechanism
Caption: NVS-ZP7-4 inhibits ZIP7, trapping Zinc in the ER.[1] This triggers dual anti-tumor mechanisms: ER Stress (UPR) and loss of surface Notch signaling.
Comparative Analysis: NVS-ZP7-4 vs. Alternatives
To validate NVS-ZP7-4, you must benchmark it against the Standard of Care (SoC) and biological controls.
| Feature | This compound (Experimental) | Gemcitabine (SoC - PDAC) | DAPT / GSIs (Notch Inhibitor) | ZIP7 shRNA (Genetic Control) |
| Primary Target | SLC39A7 (ZIP7) | DNA Synthesis (Ribonucleotide Reductase) | Gamma-Secretase (Notch cleavage) | SLC39A7 mRNA |
| Mechanism | ER Zinc Trap / UPR Induction | Nucleoside Analog / Chain Termination | Prevents NICD release | Reduces ZIP7 protein |
| Resistance Profile | Effective in Notch-mutant & Gem-Resistant lines | High resistance (via ENT1 downregulation) | GI Toxicity / Resistance common | N/A (Research Tool) |
| Biomarker | High ER Zinc, p-IRE1, p-eIF2α | DNA damage markers (γH2AX) | Reduced HES1 expression | Reduced ZIP7 protein |
| Solubility (In Vivo) | Moderate (HCl salt improves aq. solubility) | High (Water soluble) | Low (Requires lipid formulation) | N/A (Viral delivery) |
Key Insight: NVS-ZP7-4 is superior to GSIs (like DAPT) in models where Notch signaling is preserved but the tumor is sensitive to proteotoxic stress. It bypasses the gamma-secretase complex entirely.
Validation Protocol: PDX Experimental Workflow
This protocol is designed for immunodeficient mice (NSG or Nude) bearing patient-derived tumors.
Phase 1: Model Selection & Screening
Objective: Ensure the PDX model expresses the target.
-
Action: Screen PDX bank for ZIP7 (SLC39A7) expression via Western Blot or IHC.
-
Inclusion Criteria: Moderate-to-High ZIP7 expression; Notch1-active status (nuclear NICD staining).
-
Exclusion Criteria: ZIP7-null tumors (NVS-ZP7-4 will lack a binding target).
Phase 2: Formulation & Dosing
The HCl salt form is critical for in vivo bioavailability.
-
Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.
-
Route: Intraperitoneal (IP) or Oral Gavage (PO). Note: IP is preferred for initial probe validation.
-
Dose Escalation: 10 mg/kg, 25 mg/kg, 50 mg/kg (QD or Q2D).
-
Reference: Nolin et al. (2019) established the probe's chemical series; dosing should be titrated based on pilot tolerability (body weight loss >15% = toxicity).
Phase 3: Efficacy & Pharmacodynamic (PD) Readouts
Do not rely solely on tumor volume. You must prove target engagement.
-
Tumor Growth Inhibition (TGI): Measure volume (
) twice weekly. -
ER Stress Markers (IHC/Western): Tumors must show elevated CHOP , p-IRE1 , or BiP post-treatment.
-
Notch Trafficking (FACS/IHC): Assess cell-surface Notch1. NVS-ZP7-4 should reduce surface Notch1 compared to Vehicle.
-
Intratumoral Zinc: Use FluoZin-3 staining on fresh frozen sections to visualize ER Zinc trapping (challenging but definitive).
DOT Diagram: Validation Workflow
Caption: Step-by-step PDX validation workflow from patient biopsy selection to multi-parametric analysis.
Expected Data & Interpretation
To consider the validation successful, your data should mirror the following profile:
| Metric | Successful Validation Criteria | Failure / Off-Target Indicator |
| Tumor Volume | >50% reduction in TGI compared to Vehicle. | No significant difference from Vehicle. |
| Body Weight | <10% loss (manageable toxicity). | >20% loss (systemic zinc toxicity). |
| Biomarker (Notch) | Reduced Surface Notch1; Cytosolic accumulation. | Surface Notch1 levels unchanged. |
| Biomarker (UPR) | Upregulation of CHOP/BiP (ER Stress). | No change in ER stress markers (implies drug didn't enter cell/ER). |
Author's Note on "ZIP4" Confusion: If you observe efficacy without ER stress induction, verify if the tumor overexpresses ZIP4. While NVS-ZP7-4 is selective for ZIP7, high-dose promiscuity against other ZIP family members (like ZIP4) is a potential confounder that should be ruled out via siRNA controls.
References
-
Nolin, E., et al. (2019). Discovery of a ZIP7 inhibitor from a Notch pathway screen.[2][3][4] Nature Chemical Biology, 15(2), 179–188.[2]
-
Liu, M., et al. (2020). ZIP4 Increases Expression of Transcription Factor ZEB1 to Promote Integrin α3β1 Signaling and Inhibit Expression of the Gemcitabine Transporter ENT1 in Pancreatic Cancer Cells. Gastroenterology, 158(3), 679-692.[5] (Context for ZIP4 vs ZIP7 distinction).
-
InvivoGen. NVS-ZP7-4 Product Data Sheet (Solubility & Handling).
-
Jung, E., et al. (2018). Patient-derived xenograft models of pancreatic cancer for decision making in precision medicine. Gut and Liver.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a ZIP7 Inhibitor from a Notch Pathway Screen - OAK Open Access Archive [oak.novartis.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ZIP4 Increases Expression of Transcription Factor ZEB1 to Promote Integrin α3β1 Signaling and Inhibit Expression of the Gemcitabine Transporter ENT1 in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
NVS-ZP7-4 HCl: Operational Safety and Disposal Protocol
[1]
Executive Summary & Hazard Classification[1][2]
NVS-ZP7-4 HCl is a high-potency chemical probe acting as a selective inhibitor of the SLC39A7 (ZIP7) zinc transporter.[1] Unlike inert reagents, this compound is designed to induce Endoplasmic Reticulum (ER) stress and apoptosis in mammalian cells at nanomolar concentrations.
Operational Criticality: The "HCl" (hydrochloride) salt designation indicates this form is engineered for increased aqueous solubility compared to the free base. This drastically increases the risk of rapid systemic uptake via mucous membranes or dermal contact.
Hazard Profile (GHS/CLP Framework)
Pre-Disposal Risk Assessment
Before initiating disposal, you must categorize the waste state.[2][3][4] The solubility profile of the HCl salt dictates that under no circumstances should aqueous solutions be discharged into municipal sewage systems.
Decision Matrix: Waste Stream Classification
Figure 1: Decision matrix for segregating this compound waste streams to ensure compliance with RCRA and local environmental standards.
Detailed Disposal Procedures
Protocol A: Solid Waste (Powder & Contaminated Debris)
Applicability: Expired vials, contaminated gloves, weighing boats, and spill cleanup materials.
-
Primary Containment: Place the material into a clear, 6-mil polyethylene bag or a wide-mouth HDPE jar.
-
Labeling: Affix a hazardous waste label.
-
Secondary Containment: Seal the primary container inside a secondary hazardous waste drum designated for "Solid Toxic Organics."
-
Disposal Method: High-Temperature Incineration is the only validated method to destroy the fluorinated pharmacophore and prevent environmental bioaccumulation.
Protocol B: Liquid Waste (Stock Solutions)
Applicability: DMSO stocks, cell culture media containing >1µM compound.
Critical Warning: Do not mix this compound waste with oxidizers (e.g., Nitric Acid, Bleach) as this may generate toxic chloramines or volatilize the fluorine/sulfur components.[1]
| Parameter | Specification |
| Container Type | Amber Glass or HDPE (High-Density Polyethylene).[1] |
| Segregation | Halogenated Solvent Waste .[1] (Due to the Fluorine atom and HCl salt). |
| pH Check | Ensure pH is between 5–9. The HCl salt is acidic; if the solution is highly acidic (< pH 4), neutralize carefully with Sodium Bicarbonate before adding to the main waste drum to prevent drum corrosion. |
| Labeling | "Halogenated Organic Solvents with Trace Toxic API." |
Protocol C: Empty Containers (RCRA "P-List" Equivalent)
Since NVS-ZP7-4 is a bioactive research chemical, treat "empty" vials as hazardous.[1]
-
Do not triple rinse and trash.[1]
-
Cap the empty vial and dispose of it via Protocol A (Solid Waste) .
Emergency Spill Response (Bio-Safety Level 2 approach)
In the event of a powder spill, the primary risk is inhalation of the dust or contact with the water-soluble salt on damp skin.
Figure 2: Immediate response workflow for this compound spills.[1] Note the requirement for wet-wiping powders to prevent aerosolization.[1]
Scientific Rationale & Compliance
Why Incineration?
NVS-ZP7-4 contains a fluorobenzothiazole moiety and a spiro-piperidine core.[1] These structures are chemically stable and resistant to standard hydrolysis.[1] Simple chemical deactivation (e.g., bleaching) is not recommended as it has not been validated for this specific pharmacophore and may result in incomplete degradation. High-temperature incineration (>1000°C) ensures complete mineralization of the fluorinated ring systems.[1]
Regulatory Alignment
-
US EPA (RCRA): While not explicitly listed on the P-list (as it is a novel research compound), it exhibits the characteristic of Toxicity . Under 40 CFR 262.11, the generator must determine the hazard. We classify it as Hazardous Waste by default due to its apoptotic mechanism.[1]
-
Europe (Reach/CLP): Dispose of as EWC 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).
References
-
Novartis Institutes for BioMedical Research. (2019).[1] Discovery of a ZIP7 Inhibitor from a Notch Pathway Screen. Nature Chemical Biology. [1]
-
Sigma-Aldrich. (n.d.).[1] NVS-ZP7-4 Product Information & Safety Data. [1]
-
US Environmental Protection Agency. (2024). Criteria for the Definition of Solid Waste and Hazardous Waste Determination (40 CFR 261).
-
National Institutes of Health (NIH). (2019).[1] Chemical Probes for ZIP7 Inhibition. PubMed Central.[1]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling NVS-ZP7-4 HCl
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling NVS-ZP7-4 HCl. The guidance herein is designed to establish a comprehensive safety protocol, ensuring the protection of laboratory personnel while maintaining experimental integrity.
Understanding the Compound: A Proactive Hazard Assessment
NVS-ZP7-4 is a potent, low-molecular-weight inhibitor of the zinc transporter SLC39A7, also known as ZIP7.[1][2] Its mechanism of action involves increasing zinc levels in the endoplasmic reticulum (ER), which can induce ER stress and apoptosis, particularly in cancer cell lines like T cell acute lymphoblastic leukemia (T-ALL).[3][4] The compound is supplied as a hydrochloride (HCl) salt, which, while enhancing solubility in certain solvents, also introduces the corrosive hazards associated with strong acids.
Given its biological activity—specifically its ability to induce programmed cell death—this compound must be treated as a potent, cytotoxic compound.[1][4] The lack of a complete, long-term toxicological profile necessitates a conservative approach to handling. All personnel must operate under the assumption that this compound presents significant health risks upon exposure through inhalation, skin contact, or ingestion.
Key Chemical and Physical Properties:
| Property | Value | Source(s) |
| Molecular Formula | C₂₈H₂₈FN₅OS · HCl | [1][5] |
| Molar Mass | 501.62 g/mol (free base) | [2][5] |
| Appearance | White to beige powder | [2] |
| Solubility | Soluble in DMSO and Ethanol; Insoluble in water | [1][2][5] |
| Storage | Long-term at -20°C or -80°C, protected from light | [3][6] |
The Hierarchy of Controls: A Foundation for Safety
Before detailing specific Personal Protective Equipment (PPE), it is critical to implement higher-level safety controls. PPE is the last line of defense.
-
Engineering Controls: All handling of this compound powder and initial stock solution preparation must be performed within a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to prevent inhalation of airborne particles.[7] The work surface should be protected with disposable, absorbent bench liners.
-
Administrative Controls: Access to areas where this compound is handled should be restricted. All personnel must receive documented training on the specific hazards of this compound and the procedures outlined in this guide. Designate a specific area within the laboratory for handling this compound.
-
Personal Protective Equipment (PPE): The final barrier between the researcher and the chemical. The following sections provide a detailed, mandatory PPE protocol.
Core PPE Protocol for this compound
The selection of PPE must be based on a thorough risk assessment of the procedures being performed. The principle of "As Low As Reasonably Practicable" (ALARP) should be applied to minimize exposure.
Hand Protection: The Primary Contact Barrier
Due to the potent nature of the compound and its solubility in organic solvents like DMSO, robust hand protection is non-negotiable.
-
Protocol: Double-gloving is mandatory.
-
Inner Glove: A standard nitrile examination glove.
-
Outer Glove: A chemotherapy-rated nitrile glove tested against ASTM D6978 standards.[7] This ensures resistance to permeation by both the chemical and the solvent.
-
-
Causality: The inner glove provides protection in the event the outer glove is breached or during the doffing process. The outer, chemotherapy-rated glove offers extended protection against chemical breakthrough. DMSO is a known skin-penetrant; therefore, gloves must be changed immediately if contamination is suspected. Gloves should be changed every 1-2 hours during extended procedures or immediately upon visible contamination.
Body Protection: Shielding Against Contamination
-
Protocol: A disposable, solid-front, back-closing laboratory gown with long sleeves and elastic cuffs is required.[8] For procedures with a higher risk of splashes, such as preparing large volumes of stock solution, a gown shown to be resistant to chemical permeation should be used.[7][8]
-
Causality: A standard cotton lab coat is insufficient as it can absorb spills, holding the hazardous chemical against the skin. A disposable, fluid-resistant gown prevents this and can be promptly removed and disposed of in case of a spill, minimizing cross-contamination.[9]
Eye and Face Protection: Preventing Ocular Exposure
-
Protocol: ANSI Z87.1-rated chemical splash goggles are required whenever handling this compound in either powder or liquid form. When handling the powder outside of an isolator or for any procedure with a significant splash risk, a full-face shield must be worn over the chemical splash goggles.[10][11]
-
Causality: The powder form can easily become airborne and contact the eyes. The hydrochloride salt can cause severe burns and eye damage upon contact.[12] A face shield provides an additional layer of protection for the entire face from splashes that could occur when handling stock solutions.[8]
Respiratory Protection: Mitigating Inhalation Risk
-
Protocol: When weighing or otherwise handling the solid form of this compound, a fit-tested N95 respirator is the minimum requirement.[7] This must be performed within a chemical fume hood.
-
Causality: Fine chemical powders can be easily aerosolized. Inhaling a potent cytotoxic compound poses a significant health risk. An N95 respirator provides a necessary barrier against inhaling fine particulates.[7] Once the compound is fully dissolved in a low-volatility solvent like DMSO, respiratory protection is generally not required, provided all work is conducted within a certified fume hood.
Operational Plan: A Step-by-Step Handling Workflow
This workflow outlines the process from compound retrieval to the preparation of a stock solution.
Caption: Workflow for Safe Handling and Stock Solution Preparation of this compound.
Spill Management and Decontamination
Immediate and correct response to a spill is critical to prevent exposure.
-
Small Spill (Powder <10 mg or Liquid <1 mL) inside a fume hood:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the powder with damp paper towels to prevent aerosolization. For liquid, absorb with an inert material (e.g., chemical absorbent pads).
-
Wipe the area from the outside in.
-
Clean the spill area with 70% ethanol or another appropriate surface decontaminant.
-
Place all contaminated materials into a designated hazardous waste bag for disposal.[13]
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert laboratory personnel and notify the institutional Environmental Health & Safety (EHS) department immediately.
-
Prevent entry into the affected area.
-
Allow only trained personnel with appropriate PPE (including higher-level respiratory protection if required) to decontaminate the area.[14]
-
Disposal Plan: Managing Hazardous Waste Streams
All waste generated from handling this compound is considered hazardous chemical waste. Never dispose of this material down the drain or in the regular trash.[15][16]
-
Solid Waste: This includes contaminated gloves, gowns, bench liners, and plasticware. Collect in a clearly labeled, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[13]
-
Liquid Waste: This includes unused stock solutions, cell culture media containing the compound, and the first rinse of any contaminated glassware.[13] Collect in a dedicated, sealed, and clearly labeled hazardous waste container compatible with the solvents used (e.g., a high-density polyethylene container for DMSO solutions).[14]
-
Sharps Waste: Needles, syringes, and contaminated glass Pasteur pipettes must be disposed of in a designated sharps container for hazardous chemical waste.
-
Empty Containers: The original vial containing the powder must be disposed of as hazardous waste. Do not attempt to rinse and reuse.[15]
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary solvent (e.g., DMSO).[13] Follow your institution's specific guidelines for waste pickup.
References
-
NVS-ZP7-4 - Physico-chemical Properties. (2024). ChemBK. [Link]
-
Personal Protection Kit. Marketlab. [Link]
-
Personal Protective Equipment. POGO Satellite Manual. [Link]
-
Choosing Personal Protective Equipment for Handling Cytotoxic Drugs. Cleanroom Technology. [Link]
-
Nolin, E., Gans, S., Llamas, L., et al. (2019). Discovery of a ZIP7 inhibitor from a Notch pathway screen. Nature Chemical Biology, 15(2), 179-188. [Link]
-
Personal protective equipment for preparing toxic drugs. (2013). GERPAC. [Link]
-
PPE for Health Care Workers Who Work with Hazardous Drugs. NIOSH | CDC. [Link]
-
SAFETY DATA SHEET Hydrochloric Acid 34-37% OmniTrace®. EMD Millipore. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University. [Link]
-
Safety Data Sheet: Hydrochloric acid. Carl ROTH. [Link]
-
The NIH Drain Discharge Guide. National Institutes of Health. [Link]
-
Hazardous Materials Disposal Guide. (2019). Nipissing University. [Link]
-
NIH Waste Disposal Guide 2022. National Institutes of Health. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. NVS-ZP7-4 = 98 HPLC 2349367-89-9 [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. gerpac.eu [gerpac.eu]
- 8. pogo.ca [pogo.ca]
- 9. pharmtech.com [pharmtech.com]
- 10. fishersci.com [fishersci.com]
- 11. health.state.mn.us [health.state.mn.us]
- 12. carlroth.com [carlroth.com]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. nipissingu.ca [nipissingu.ca]
- 15. nswai.org [nswai.org]
- 16. nems.nih.gov [nems.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
